2-Bromo-6-(piperidin-1-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQZMCNKHWPFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428190 | |
| Record name | 2-Bromo-6-(piperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24255-97-8 | |
| Record name | 2-Bromo-6-(piperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-(piperidin-1-yl)pyridine
CAS Number: 24255-97-8
This technical guide provides a comprehensive overview of 2-Bromo-6-(piperidin-1-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and potential applications, with a focus on its role as a scaffold for developing novel therapeutic agents, particularly kinase inhibitors.
Core Compound Properties
This compound is a disubstituted pyridine derivative featuring a bromine atom at the 2-position and a piperidinyl group at the 6-position. This arrangement of functional groups provides a versatile platform for further chemical modifications, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 24255-97-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [2] |
| Molecular Weight | 241.13 g/mol | |
| LogP | 2.89940 | [3] |
| PSA (Polar Surface Area) | 16.13000 Ų | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalogenated pyridine, typically 2,6-dibromopyridine, with piperidine. This transformation is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the mono-amination of 2,6-dibromopyridine. Optimization of catalyst, ligand, base, solvent, and temperature may be required for optimal yield and purity.
Materials:
-
2,6-Dibromopyridine
-
Piperidine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification supplies (e.g., silica gel, solvents for chromatography)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dibromopyridine (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the anhydrous solvent, followed by piperidine (1.1-1.2 eq) and the base (e.g., 1.4 eq).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
Spectroscopic Data
Reactivity and Applications in Drug Discovery
The this compound scaffold is of significant interest to medicinal chemists due to its versatile reactivity and its presence in biologically active molecules. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and further Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.
This scaffold is particularly relevant in the development of kinase inhibitors . The pyridine and piperidine moieties can form key interactions with the ATP-binding site of kinases, and the ability to diversify the molecule at the 2-position allows for the fine-tuning of potency and selectivity against specific kinase targets.[5][6]
Role in Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutic agents. The 2-substituted pyridine scaffold can mimic the hinge-binding interactions of the adenine ring of ATP.
While specific biological data for this compound is not publicly available, the structural motif is present in compounds that have been investigated for various therapeutic applications, including as antimycotics and for the treatment of neurological disorders.[7][8] The development of derivatives from this scaffold could lead to the discovery of novel and potent therapeutic agents.
References
- 1. 24255-97-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound,(CAS# 24255-97-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. molbase.com [molbase.com]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-Bromo-6-(piperidin-1-yl)pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 2-Bromo-6-(piperidin-1-yl)pyridine. Where specific experimental data for the target compound is not publicly available, this guide furnishes detailed, standard experimental protocols for the determination of these essential parameters.
Core Physicochemical Data
Quantitative data for this compound is summarized below. It should be noted that while fundamental identifiers are well-established, specific experimental values for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 24255-97-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [2] |
| Molecular Weight | 241.13 g/mol | [2] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported | |
| logP | Not reported |
Synthesis Workflow
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The logical workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
Experimental Protocols
The following sections detail standard methodologies for determining key physicochemical properties. These protocols are general and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[3]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, especially when approaching the expected melting point.[5] Constant stirring of the heating bath is crucial for uniform temperature distribution.[3]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4][5]
-
Replicate Analysis: The determination should be repeated at least twice to ensure consistency.
Octanol-Water Partition Coefficient (logP) Determination
The partition coefficient (logP or log Kₒw) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. It is defined as the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[6][7]
Methodology: Shake Flask Method (OECD 107) [6][8]
-
Solvent Saturation: n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Sample Preparation: A stock solution of the test compound is prepared in the aqueous phase. A precisely measured amount of this solution is added to a vessel containing a known volume of the pre-saturated n-octanol.[6] The initial concentration in the aqueous phase should be accurately known.
-
Equilibration: The vessel is sealed and agitated (e.g., by shaking) at a constant temperature (typically 20-25°C) until equilibrium is reached.[6] The time required for equilibration can vary; for compounds with high logP values, this may take up to 24 hours.
-
Phase Separation: The two phases (n-octanol and aqueous) are separated, typically by centrifugation to ensure a clean partition.[6]
-
Concentration Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP). The analysis is performed in triplicate with varying solvent volume ratios.[6]
Alternative Methodology: HPLC Method
A rapid and less material-intensive method involves using reverse-phase HPLC.[9] A correlation is established between the compound's retention time on a nonpolar stationary phase (like C18) and the known logP values of a series of standard compounds. The logP of the test substance can then be interpolated from its measured retention time under the same conditions.[6][9]
References
- 1. 24255-97-8|this compound|BLD Pharm [bldpharm.com]
- 2. sinfoobiotech.com [sinfoobiotech.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. oecd.org [oecd.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-6-(piperidin-1-yl)pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-(piperidin-1-yl)pyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details the physicochemical properties, outlines established experimental protocols for its synthesis and subsequent reactions, and discusses its applications in drug discovery. A central focus is placed on providing actionable data and methodologies for researchers in the field.
Core Compound Properties
This compound is a disubstituted pyridine derivative. The presence of a bromine atom at the 2-position and a piperidinyl group at the 6-position provides two distinct points for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 241.13 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1][2] |
| CAS Number | 24255-97-8 | |
| Appearance | Not explicitly found | |
| Boiling Point | Not explicitly found for this compound. A related compound, 2-Bromo-6-methylpyridine, has a boiling point of 102-103 °C at 20 mmHg. | [3][4] |
| Melting Point | Not explicitly found for this compound. A related compound, 2-Bromo-6-(hydroxymethyl)pyridine, has a melting point of 34-41 °C. | [5] |
| Density | Not explicitly found for this compound. A related compound, 2-Bromo-6-methylpyridine, has a density of 1.512 g/mL at 25 °C. | [3][4] |
Experimental Protocols
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a dihalogenated pyridine. The subsequent functionalization of the remaining bromine atom is a key application of this intermediate.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the copper-catalyzed amination of 2,6-dibromopyridine. This method allows for the selective monosubstitution of the dibromopyridine.
Experimental Protocol: Copper-Catalyzed Amination
-
Materials:
-
2,6-Dibromopyridine
-
Piperidine
-
Copper(I) catalyst (e.g., CuI, CuOH)
-
Ligand (e.g., trans-1,2-cyclohexanediamine)
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Anhydrous organic solvent (e.g., DMSO, NMP)
-
Nitrogen or Argon gas supply
-
Schlenk flask or other suitable reaction vessel
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dibromopyridine (0.5 mmol), the copper catalyst (0.05-0.1 mmol), and the ligand (0.1-0.2 mmol).
-
Add the base (1.5 mmol) and the anhydrous organic solvent (2 mL).
-
Add piperidine (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium chloride.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.[6]
-
Downstream Reactions: Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyridine ring of this compound serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling to form C-C bonds.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Nitrogen or Argon gas supply
-
Reaction vessel
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Applications in Drug Discovery
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This compound is a valuable starting material for the synthesis of molecules with potential therapeutic applications, including but not limited to:
-
Antimicrobial Agents: Pyridine derivatives are known to exhibit antibacterial and antifungal properties.
-
Kinase Inhibitors: The pyridine core can serve as a scaffold for the development of inhibitors of various protein kinases, which are important targets in cancer therapy.
-
CNS Agents: The lipophilic nature of the piperidine ring and the ability to further functionalize the pyridine core make this a suitable starting point for central nervous system-active compounds.
-
Antiviral Agents: Piperidine-linked pyridine analogues have been investigated as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the synthesis and subsequent functionalization of this compound.
Caption: Synthetic pathway to this compound and its subsequent functionalization.
Caption: Role of the target molecule in a typical drug discovery workflow.
References
- 1. 2-ブロモ-6-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 2-Bromo-6-(piperidin-1-yl)pyridine from 2,6-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-6-(piperidin-1-yl)pyridine from 2,6-dibromopyridine, a key transformation in the development of pharmaceutical intermediates and other advanced materials. This document provides a comprehensive overview of the reaction, including experimental protocols, quantitative data, and a visualization of the synthetic workflow.
Introduction
The selective monosubstitution of 2,6-dibromopyridine is a critical step in the synthesis of unsymmetrical 2,6-disubstituted pyridines, which are prevalent scaffolds in medicinal chemistry. The reaction of 2,6-dibromopyridine with piperidine to yield this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, a characteristic that is further enhanced by the presence of two electron-withdrawing bromine atoms.[1] This guide explores various methodologies to achieve this transformation with high selectivity and yield.
Reaction Mechanism and Strategy
The core of this synthesis is the nucleophilic aromatic substitution reaction. In this mechanism, the nucleophile (piperidine) attacks one of the carbon atoms bearing a bromine atom on the 2,6-dibromopyridine ring. This addition step forms a negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.[3] Subsequently, the leaving group (a bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product.
To achieve selective monosubstitution and avoid the formation of the disubstituted product, careful control of reaction conditions is essential. This can be accomplished through various strategies, including the use of palladium or copper catalysts, or by performing the reaction under high pressure and temperature.[4][5][6]
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of this compound and analogous aminopyridines. This allows for a comparative analysis of different synthetic approaches.
| Method | Catalyst/Conditions | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu | Piperidine | Toluene | 100 | Not Specified | Good (Implied) | [4] |
| Copper-Catalyzed C-N Coupling | CuI, 1,2-ethanediamine derivative | Various amines | DMSO | 90 | 24 | Moderate to Good | [7] |
| Pressure Tube Method | High pressure and temperature | Methylamine | Not Specified | High | Not Specified | 54.1 | [6] |
| Copper-Catalyzed (General) | Copper Catalyst, Ligand, Base | Amine Compound | Organic Solvent | 90 | 24 | Not Specified | [5] |
Experimental Protocols
This section provides detailed experimental protocols for two common methods for the synthesis of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination[4]
This method is a widely used and versatile approach for the formation of C-N bonds.
Materials:
-
2,6-dibromopyridine
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a Schlenk tube maintained under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 equivalent), piperidine (1.2 equivalents), Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture in a preheated oil bath at 100°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed C-N Coupling[5][7]
Copper-catalyzed methods offer a more economical alternative to palladium catalysis.
Materials:
-
2,6-dibromopyridine
-
Piperidine
-
Copper(I) iodide (CuI) or other copper catalyst
-
A suitable ligand (e.g., 1,2-ethanediamine derivative)
-
A suitable base (e.g., K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Dichloromethane
-
Saturated brine solution
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, add the copper catalyst (e.g., CuI, 0.1 mmol), the ligand (0.2 mmol), 2,6-dibromopyridine (0.5 mmol), piperidine (1.1 mmol), and the base (1.5 mmol).[5]
-
Add 2 mL of the organic solvent (e.g., DMSO).[5]
-
Stir the reaction mixture at 90°C for 24 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, add 15 mL of saturated brine solution to quench the reaction.[5]
-
Extract the product with dichloromethane (3 x 15 mL).[5]
-
Combine the organic phases and concentrate using a rotary evaporator to obtain the crude product.[5]
-
Purify the crude product by column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2,6-dibromopyridine is a well-established yet nuanced transformation. The choice of catalytic system, whether palladium-based or copper-based, along with the optimization of reaction conditions, plays a pivotal role in achieving high selectivity and yield. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals in drug development to successfully implement this important synthetic step. Careful execution of the described procedures and diligent monitoring of the reaction progress are key to obtaining the desired product in high purity.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to 2-Bromo-6-(piperidin-1-yl)pyridine Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
The 2-bromo-6-(piperidin-1-yl)pyridine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, combining a reactive bromine atom with a basic piperidine moiety on a pyridine ring, allow for extensive chemical modifications to explore a wide range of biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to the structural analogues of this compound, with a focus on their potential as kinase inhibitors.
Core Synthesis Strategies
The primary route for generating structural diversity from the this compound scaffold involves leveraging the reactivity of the bromine atom at the 2-position. This site is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents. Additionally, the piperidine nitrogen and the pyridine ring itself can be further modified to fine-tune the physicochemical and pharmacological properties of the analogues.
A general synthetic approach to 2-aryl-6-(piperidin-1-yl)pyridine derivatives is outlined below. This strategy often begins with a commercially available di-substituted pyridine, such as 2,6-dichloropyridine.
Caption: General synthetic workflow for 2-aryl-6-(piperidin-1-yl)pyridine analogues.
Biological Activity and Structure-Activity Relationships (SAR)
Analogues of this compound have shown promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The following tables summarize the structure-activity relationships for related pyridine-based kinase inhibitors, providing insights into the potential of this scaffold.
Table 1: SAR of Pyridine-Based JNK Inhibitors
While specific data for direct analogues of this compound is not extensively available in the public domain, studies on similar piperazine amides as JNK inhibitors offer valuable insights.[1]
| Compound | R1 | R2 | JNK1 IC50 (µM) | JNK3 IC50 (µM) |
| 1 | 5-bromo-furoyl | H | 0.49 | 1.0 |
| 4g | 5-bromo-furoyl | allyl | >20 | >20 |
Data is illustrative of related scaffolds.
Table 2: SAR of 2-Guanidino-6-substituted-pyridine Derivatives as MSK1 Inhibitors
A study on 2-guanidino-6-substituted-pyridines, which share the 2,6-disubstituted pyridine core, provides SAR for MSK1 inhibition.[2] The synthesis of a key piperidinyl-pyridine intermediate in this study highlights a relevant synthetic strategy.[2]
| Compound | Substitution at position 6 | MSK1 Inhibition at 10 µM (%) | IC50 (µM) |
| 1a | Phenyl | 42 | 17.9 ± 3.9 |
| 31 | Piperidinyl | - | > 30 |
Data is illustrative of related scaffolds.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following protocols are adapted from literature for the synthesis of precursors and for conducting relevant biological assays.
Protocol 1: Synthesis of 2-Chloro-6-(piperidin-1-yl)pyridine
This protocol describes the nucleophilic aromatic substitution of 2,6-dichloropyridine with piperidine.
Materials:
-
2,6-Dichloropyridine
-
Piperidine
-
Potassium phosphate (K3PO4)
-
Dioxane
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of 2,6-dichloropyridine in dioxane, add piperidine and potassium phosphate.[2]
-
Heat the reaction mixture at 105 °C for 36 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 2-chloro-6-(piperidin-1-yl)pyridine.[2]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This general protocol can be adapted for the coupling of 2-bromo- or 2-chloro-6-(piperidin-1-yl)pyridine with various arylboronic acids.[3]
Materials:
-
2-Halo-6-(piperidin-1-yl)pyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the 2-halo-6-(piperidin-1-yl)pyridine, arylboronic acid, palladium catalyst, and base.[3]
-
Add the solvent system to the mixture.
-
De-gas the reaction mixture and heat under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 2-aryl-6-(piperidin-1-yl)pyridine analogue.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: In Vitro Kinase Inhibition Assay (JNK Assay Example)
This protocol describes a method to evaluate the inhibitory activity of the synthesized compounds against a target kinase, such as JNK.[1]
Materials:
-
Synthesized 2-aryl-6-(piperidin-1-yl)pyridine analogues
-
Recombinant JNK enzyme
-
Substrate (e.g., c-Jun)
-
ATP
-
Assay buffer
-
Detection reagents (e.g., anti-phospho-c-Jun antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the JNK enzyme, the test compound, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA with a phospho-specific antibody).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Visualization
While a specific signaling pathway for this compound analogues is not yet fully elucidated, their potential as kinase inhibitors suggests they could modulate pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Hypothetical inhibition of the JNK signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization through cross-coupling reactions make it an attractive core for medicinal chemistry campaigns. Further exploration of the structure-activity relationships of analogues derived from this scaffold is warranted to unlock its full therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers in this exciting area of drug discovery.
References
- 1. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of 2-Bromo-6-(piperidin-1-yl)pyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal building block for designing molecules that can effectively interact with biological targets.[3] Similarly, the piperidine moiety is another prevalent heterocyclic system in pharmaceuticals, offering a flexible and synthetically tractable handle to modulate physicochemical properties such as solubility and lipophilicity, which are critical for drug-like characteristics.[4][5]
The combination of these two pharmacophores in a single molecular framework, specifically the 2,6-disubstituted pyridine scaffold, has given rise to a multitude of compounds with diverse and potent biological activities.[6] These activities span a wide therapeutic spectrum, including anticancer,[7][8] kinase inhibitory,[9][10] antimicrobial, and central nervous system-modulating effects. The 2-bromo-6-(piperidin-1-yl)pyridine core, in particular, presents a synthetically accessible and versatile template for the development of novel therapeutic agents. The bromine atom at the 2-position serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core structure to optimize biological activity.
This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives. While comprehensive biological data on this specific scaffold is emerging, this document will leverage the wealth of information available on structurally related 2,6-disubstituted pyridine and piperidine-containing compounds to highlight the most promising therapeutic applications. We will delve into synthetic strategies, present quantitative data from analogous series in structured tables, provide detailed experimental protocols for key biological assays, and visualize relevant workflows and signaling pathways to guide future research and development in this promising area of medicinal chemistry.
Synthesis of the this compound Scaffold
The synthesis of the this compound core is typically achieved through a nucleophilic aromatic substitution reaction. A common starting material is 2,6-dibromopyridine, which, when reacted with piperidine, selectively displaces one of the bromine atoms to yield the desired product. The reaction conditions can be optimized to favor the mono-substituted product over the di-substituted byproduct.
Below is a generalized workflow for the synthesis of this compound and its subsequent derivatization.
Potential Biological Activities and Data Presentation
Based on the extensive literature on analogous 2,6-disubstituted pyridine and piperidine-containing compounds, the most promising therapeutic area for derivatives of the this compound scaffold is oncology, primarily through the inhibition of various protein kinases.[9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5]
Kinase Inhibitory Activity
The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atom of the pyridine can form a critical hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase's ATP-binding pocket. The piperidine moiety can extend into the solvent-exposed region or interact with other pockets of the enzyme, influencing potency and selectivity. The bromo substituent at the 2-position can be replaced with various aryl or heteroaryl groups via cross-coupling reactions to further explore interactions within the ATP-binding site.
While specific data for this compound derivatives is not yet widely published, the following tables summarize the kinase inhibitory and antiproliferative activities of structurally related compounds to illustrate the potential of this scaffold.
Table 1: Kinase Inhibitory Activity of Analogous 2,6-Disubstituted Pyridine Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | -NH-Aryl | -Piperazinyl-Aryl | CK2 | 10 | [10] |
| 1b | -NH-Aryl | -Morpholinyl-Aryl | CK2 | 25 | [10] |
| 2a | -Aryl | -Piperidinyl | PIM-1 | 19.8 | [11] |
| 2b | -Aryl | -Morpholinyl | PIM-1 | 14.3 | [11] |
| 3a | -NH-Indazole | -Piperidinyl | TYK2 | 15.3 | [12] |
| 3b | -NH-Indazole | -Azetidinyl | TYK2 | 2.8 | [12] |
Disclaimer: The data presented in this table is for structurally related compounds and is intended to demonstrate the potential of the 2,6-disubstituted pyridine scaffold as a source of kinase inhibitors.
Table 2: Antiproliferative Activity of Analogous Piperidine-Containing Anticancer Agents
| Compound ID | Core Scaffold | R-Group | Cell Line | IC50 (µM) | Reference |
| 4a | Pyridine-urea | 4-Fluorophenyl | MCF-7 | 0.08 | [13] |
| 4b | Pyridine-urea | 4-Chlorophenyl | MCF-7 | 0.12 | [13] |
| 5a | Quinazoline | 4-Pyridyl | SU-DHL-6 | 0.16 | |
| 5b | Quinazoline | 3-Pyridyl | SU-DHL-6 | 0.12 | |
| 6a | Imidazo[1,2-a]pyrimidine | - | A549 | 5.99 | |
| 6b | Imidazo[1,2-a]pyrimidine | - | HCT-116 | 7.0 |
Disclaimer: This table presents data for various heterocyclic systems containing a piperidine or pyridine moiety to showcase their antiproliferative potential.
Experimental Protocols
To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the in vitro potency of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide or protein
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor
-
384-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase assay buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase enzyme solution (e.g., 2.5 µL) to all wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing ATP and the substrate (e.g., 5 µL).
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound and positive control in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
-
Potential Signaling Pathways
Given the strong evidence for kinase inhibitory activity among analogous compounds, it is plausible that this compound derivatives could exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target for such inhibitors is the receptor tyrosine kinase (RTK) signaling pathway.
This diagram illustrates a simplified version of the MAPK/ERK signaling cascade, a critical pathway that is frequently hyperactivated in cancer.[4] A hypothetical this compound derivative could act as a kinase inhibitor at various points in this pathway, for instance, by targeting RAF or MEK kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is still limited, the extensive research on structurally related 2,6-disubstituted pyridines and piperidine-containing molecules strongly suggests a high potential for potent biological activity, particularly as kinase inhibitors for the treatment of cancer. The synthetic tractability of the core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this compound derivatives, offering insights into their synthesis, potential biological targets, and the experimental methodologies required for their evaluation. Further investigation into this compound class is warranted and holds the promise of yielding novel drug candidates for a range of diseases.
References
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. benthamscience.com [benthamscience.com]
- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. ijsat.org [ijsat.org]
- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential safety and handling considerations for 2-Bromo-6-(piperidin-1-yl)pyridine. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document extrapolates critical safety information from the known hazards of structurally related bromopyridine and piperidine derivatives. Researchers must treat this compound with caution, assuming it may possess hazards similar to or greater than its analogues.
Hazard Identification and Classification
While specific GHS classifications for this compound are not available, an analysis of related compounds suggests the following potential hazards. The signal word Warning is recommended based on the data for similar molecules.[1][2]
Table 1: Postulated GHS Classification
| Hazard Class | Hazard Statement | Basis for Postulation (Similar Compounds) |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine[1], 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine[1], 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine[1], 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride[2] |
| Acute Toxicity, Oral (Potential) | H302: Harmful if swallowed. | 2-Bromo-6-(bromomethyl)pyridine |
| Acute Toxicity, Dermal (Potential) | H312: Harmful in contact with skin. | 2,6-Dibromopyridine[3] |
| Acute Toxicity, Inhalation (Potential) | H332: Harmful if inhaled. | 2,6-Dibromopyridine[3] |
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes available information for the target compound and relevant data from a close structural relative, 2-Bromo-6-methylpyridine, for comparative purposes.
Table 2: Physical and Chemical Properties
| Property | This compound | 2-Bromo-6-methylpyridine (for comparison) |
| Molecular Formula | C₁₀H₁₃BrN₂ | C₆H₆BrN |
| Molecular Weight | 241.13 g/mol [4][5] | 172.02 g/mol |
| Appearance | Not available | Liquid |
| Boiling Point | Not available | 102-103 °C / 20 mmHg |
| Density | Not available | 1.512 g/mL at 25 °C |
| Flash Point | Not available | 97 °C (closed cup) |
| Solubility | Not available | Not available |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the potential hazards, stringent adherence to the following protocols is mandatory.
Engineering Controls and Personal Protective Equipment (PPE)
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
-
Engineering Controls : All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] An eyewash station and safety shower must be readily accessible.[1][7]
-
Personal Protective Equipment (PPE) : The following PPE is mandatory:
-
Eye and Face Protection : Chemical safety goggles and a face shield should be worn to protect against splashes.[3][6]
-
Skin Protection : A flame-resistant lab coat, fully buttoned, and chemical-resistant gloves (e.g., nitrile, neoprene) are required.[6][8] For prolonged contact, consider double-gloving.[6]
-
Respiratory Protection : If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3][9]
-
Storage and Incompatibility
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][10] Keep away from sources of ignition.[1]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
First Aid Measures
The following first aid procedures are based on protocols for similar hazardous compounds.[1][2][11]
First Aid Response Flow
Caption: Logical flow for first aid response to exposure incidents.
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][11]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical advice if irritation occurs.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]
Spill and Fire Response
-
Spill Cleanup : Evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][8] Collect the material into a sealed, labeled container for hazardous waste disposal.[8][9] Do not allow the material to enter drains.[1]
-
Fire Fighting : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[10][11] Water spray can be used to cool containers.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12] Hazardous decomposition products may include nitrogen oxides, carbon oxides, and hydrogen bromide gas.[13]
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[9] Contaminated packaging should be treated as the chemical itself.[9]
Toxicological Information
No specific toxicological data for this compound was found. The toxicological properties have not been thoroughly investigated.[9] Based on related compounds, it is presumed to be an irritant to the skin, eyes, and respiratory system.[1][2] The potential for acute toxicity if swallowed, inhaled, or in contact with skin should not be discounted.[3]
Disclaimer: This document has been prepared based on available data for structurally similar compounds and is intended for informational purposes only. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel must conduct their own risk assessment before handling this chemical and adhere to all institutional and regulatory safety protocols.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-5-(piperidin-1-YL)pyridine | C10H13BrN2 | CID 45788618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-(piperidin-1-yl)pyridine CAS#: 24255-95-6 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. capotchem.cn [capotchem.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 2-Bromo-6-(piperidin-1-yl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Bromo-6-(piperidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. Consequently, this document provides a predicted solubility profile based on the physicochemical properties of its constituent structural motifs: the 2-bromopyridine core and the piperidine substituent. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is presented to enable researchers to generate empirical data. This guide also includes a representative synthetic workflow for the preparation of this compound, visualized using a Graphviz diagram, to provide context for its formation and potential purification via crystallization-based methods which are intrinsically linked to its solubility.
Predicted Solubility Profile
The "like dissolves like" principle suggests that the solubility of a compound is greatest in solvents with similar polarity.[1] this compound possesses both polar (the bromopyridine ring with its nitrogen heteroatom) and non-polar (the aliphatic piperidine ring) characteristics. The nitrogen atom in the piperidine ring also imparts basicity to the molecule.
Based on these structural features, the following solubility profile is predicted:
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The nitrogen atoms in both the pyridine and piperidine rings can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents.[2] The overall polarity of these solvents is well-suited to solvate the polar aspects of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | These solvents can effectively solvate the polar 2-bromopyridine portion of the molecule through dipole-dipole interactions. The lack of acidic protons in these solvents prevents unwanted reactions with the basic piperidine nitrogen. Piperidine itself is soluble in a variety of organic solvents, including ethers.[3] |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. Piperidine is known to be soluble in chloroform.[3] |
| Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents can interact with the pyridine ring through π-stacking interactions. However, the aliphatic piperidine ring may limit miscibility compared to more polar solvents. |
| Non-polar | Hexane, Heptane | Low to Insoluble | The significant polarity of the 2-bromopyridine ring and the nitrogen heteroatoms make it unlikely to be highly soluble in non-polar aliphatic solvents. Piperidine itself has limited solubility in nonpolar solvents like hexane.[3] |
| Aqueous | Water | Low to Insoluble | While the nitrogen atoms can participate in hydrogen bonding, the overall molecule has a significant non-polar character due to the hydrocarbon backbone of the piperidine ring and the bromo-substituted pyridine. Its solubility in water is expected to be limited. However, in acidic aqueous solutions, the basic piperidine nitrogen would be protonated, forming a salt, which would significantly increase aqueous solubility.[4] |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted shake-flask technique.[5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid after equilibration is crucial.
-
Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to pellet the undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification and Data Presentation:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The empirically determined data should be compiled into a table for clear comparison.
Table 2: Template for Quantitative Solubility Data of this compound at 25 °C
| Organic Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Toluene | Data not available | Data not available |
| Hexane | Data not available | Data not available |
Representative Synthetic Workflow
This compound is typically synthesized via a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and piperidine. This reaction can be catalyzed, for instance by copper.[6] The following diagram illustrates a general workflow for its synthesis and purification.
Conclusion
While specific, publicly available quantitative solubility data for this compound is currently lacking, a qualitative assessment based on its chemical structure predicts high solubility in polar aprotic and halogenated organic solvents, moderate solubility in polar protic and aromatic solvents, and low solubility in non-polar and aqueous media. For drug development and process chemistry applications where precise solubility is critical, the provided experimental protocol offers a reliable method for obtaining this data. The outlined synthetic workflow provides context for the practical handling of this compound, where solubility is a key parameter in both the reaction and purification steps.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
Commercial Sourcing and Synthesis of 2-Bromo-6-(piperidin-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and quality control of 2-Bromo-6-(piperidin-1-yl)pyridine (CAS No. 24255-97-8), a key heterocyclic building block in medicinal chemistry and drug discovery. This document offers a centralized resource for researchers requiring this compound for their synthetic endeavors.
Commercial Supplier Landscape
This compound is available from a variety of chemical suppliers. While pricing and bulk availability often require direct inquiry, the following table summarizes publicly available information for several key vendors to facilitate comparison.
| Supplier | CAS Number | Reported Purity | Available Quantities | Contact for Pricing |
| 2A Biotech | 24255-97-8 | 96%+[1] | Inquiry Required | Yes |
| BLDpharm | 24255-97-8 | Inquiry Required | Inquiry Required | Yes[2] |
| Bepharm Ltd. | 24255-97-8 | 95% | 1g, Inquiry for Bulk | Yes |
| Fluorochem | 24255-97-8 | 95% | 1g, Inquiry for Bulk | Yes |
| Combi-Blocks | 24255-97-8 | 96% | Inquiry Required | Yes |
Synthesis of this compound
The predominant synthetic route to this compound involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with piperidine. A common and effective method is the copper-catalyzed cross-coupling reaction.
Experimental Protocol: Copper-Catalyzed Amination
This protocol is adapted from methodologies described for the selective synthesis of 2-bromo-6-substituted pyridines.[3]
Materials:
-
2,6-Dibromopyridine
-
Piperidine
-
Copper(I) catalyst (e.g., CuI, Cu₂O)
-
A suitable ligand (e.g., N,N'-dimethylethylenediamine)
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dibromopyridine (1.0 eq), the copper catalyst (0.05-0.1 eq), and the ligand (0.1-0.2 eq).
-
Add the anhydrous solvent to the flask.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Finally, add piperidine (1.0-1.2 eq) to the flask via syringe.
-
The reaction mixture is then heated to a temperature between 90-120 °C and stirred for 12-24 hours.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Quality Control and Characterization
Ensuring the purity and identity of this compound is critical for its application in research and development. Standard analytical techniques are employed for quality control.
Experimental Protocols for Quality Control
1. High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).
-
Detector: UV detector set at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm).
-
Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time of the main peak is recorded, and the peak area is used to calculate the purity relative to any impurity peaks.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring and the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired on an NMR spectrometer. The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a common technique.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This should match the calculated molecular weight of this compound (241.13 g/mol ).
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Suzuki coupling of 2-Bromo-6-(piperidin-1-yl)pyridine with various arylboronic acids. The resulting 2-aryl-6-(piperidin-1-yl)pyridine derivatives are valuable scaffolds in drug discovery, as both the pyridine and piperidine moieties are prevalent in a wide range of biologically active molecules.[1]
The presence of the nitrogen atom in the pyridine ring can present challenges in Suzuki couplings, as it can coordinate to the palladium catalyst and inhibit its activity. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired products. These notes provide a general framework and a starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid or its ester). The reaction proceeds via a catalytic cycle that generally consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of a suitable base is critical to facilitate the transmetalation step.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on typical conditions reported for similar 2-bromopyridine substrates and serves as a guideline for reaction development.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/Ethanol (4:1) | 90 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 10 | 88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 100 | 18 | 78 |
Experimental Protocols
This section provides a detailed, general methodology for the Suzuki coupling of this compound with an arylboronic acid. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(PPh₃)₄; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, or Na₂CO₃; 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Seal the flask with a septum or screw cap.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Using a syringe, add the degassed solvent system. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
Reaction Execution:
-
Immerse the reaction flask in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-110 °C).
-
Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-(piperidin-1-yl)pyridine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance have made it an invaluable tool in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-(piperidin-1-yl)pyridine, a key intermediate in the synthesis of various biologically active compounds and functional materials. The presence of two nitrogen atoms in the substrate presents unique challenges, particularly concerning catalyst inhibition, necessitating careful optimization of reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the coupling of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired product and regenerate the active Pd(0) catalyst. The selection of the ligand, base, and solvent is critical for achieving high reaction efficiency, especially with electron-rich and potentially coordinating substrates like 2-substituted pyridines.
Data Presentation: A Comparative Overview of Reaction Conditions for Analogous 2-Bromopyridines
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following tables summarize typical reaction conditions and observed yields for the amination of closely related 2-bromopyridine substrates. This data provides a strong foundation for the development of a robust protocol for the title reaction.
Table 1: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with various amines.
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60[1] |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 100 | 12 | 85 (Illustrative) |
| Pyrrolidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (2) | Dioxane | 90 | 18 | 92 (Illustrative) |
| Aniline | Pd(OAc)₂ (1) | BrettPhos (2) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 78 (Illustrative) |
Table 2: Optimization Parameters for the Amination of 2-Bromopyridines.
| Parameter | Variation | General Outcome |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts | Precatalysts often provide more consistent results. |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP, dppf | Bulky, electron-rich phosphines are generally preferred for 2-bromopyridines to prevent catalyst poisoning. |
| Base | NaOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. The choice may depend on the functional group tolerance of the substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated non-polar aprotic solvents are standard. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed, but excessive heat can lead to catalyst decomposition. |
Experimental Protocols
The following protocols are based on established procedures for the Buchwald-Hartwig amination of substituted 2-bromopyridines and should be adapted and optimized for the specific amine being coupled with this compound.
General Protocol for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor (1-2 mol%), the phosphine ligand (1.5-4 mol%), and the base (1.4-2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex.
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted 2-amino-6-(piperidin-1-yl)pyridine.
Protocol for Amination with Volatile Amines
For low-boiling-point amines, a modified procedure in a sealed tube is recommended to prevent the evaporation of the amine.
-
Reaction Setup: In a glovebox, charge a sealable reaction tube with the palladium precursor, ligand, base, this compound, and a magnetic stir bar.
-
Addition of Reactants: Add the anhydrous, degassed solvent, followed by the volatile amine.
-
Reaction: Tightly seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Work-up and Purification: After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood. Proceed with the work-up and purification as described in the general protocol.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, as it allows for the introduction of diverse alkynyl moieties onto aromatic scaffolds.[1][4] Nitrogen-containing heterocycles, such as pyridines, are crucial components in many pharmaceuticals.[2] The Sonogashira coupling of substituted bromopyridines, like 2-Bromo-6-(piperidin-1-yl)pyridine, provides a direct route to functionalized pyridines that are valuable intermediates in the synthesis of complex molecules and potential drug candidates.
This document provides a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes. The reaction is typically catalyzed by a palladium complex and, in many cases, a copper(I) co-catalyst in the presence of an amine base.[1][3] The protocol also addresses copper-free alternatives, which have gained traction to avoid potential issues with copper contamination in pharmaceutical applications and to prevent the undesired homocoupling of alkynes (Glaser coupling).[4][5][6]
Data Presentation: Typical Reaction Conditions for Sonogashira Coupling of Bromopyridine Derivatives
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives, providing a starting point for the optimization of the reaction with this compound. The electronic and steric nature of the substituents on the pyridine ring can influence the reaction outcome.
Table 1: Copper-Catalyzed Sonogashira Coupling Conditions for Bromopyridines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | >90 | [2][7] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 | [7] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 25 | [8] |
| 4 | General Aryl Bromide | General Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | 3 | 89 | [9] |
Table 2: Copper-Free Sonogashira Coupling Conditions for Aryl Bromides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ (1.25) | P(t-Bu)₃ (2.5) | Cs₂CO₃ | DMF | RT | 12 | 95 | [5] |
| 2 | o-Bromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1.0) | Cs₂CO₃ | 2-MeTHF | RT | 48 | Good to Excellent | [10] |
| 3 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 97 | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. Both a traditional copper-catalyzed and a copper-free method are described.
Materials and Equipment
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)
-
Copper(I) iodide (for copper-catalyzed protocol)
-
Ligand (e.g., PPh₃, P(t-Bu)₃, cataCXium A, for copper-free protocol if needed)
-
Base (e.g., triethylamine, diisopropylamine, cesium carbonate)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%) under an inert atmosphere.
-
Add anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Stir the mixture for a few minutes at room temperature to ensure dissolution and complex formation.
-
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the alkyne.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]
-
Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-6-(piperidin-1-yl)pyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for synthesizing compounds intended for biological applications where copper contamination is a concern.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the ligand (e.g., P(t-Bu)₃, 2-6 mol%) under an inert atmosphere.
-
Add the anhydrous solvent (e.g., DMF or DMSO) and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the terminal alkyne (1.2-1.5 eq) to the reaction mixture.
Reaction Execution:
-
Stir the reaction at room temperature or heat as necessary. Copper-free reactions may require slightly higher temperatures or longer reaction times depending on the catalyst system.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Bromo-6-(piperidin-1-yl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-6-(piperidin-1-yl)pyridine as a versatile building block in medicinal chemistry. This document details its application in the synthesis of bioactive molecules, particularly focusing on the development of kinase inhibitors and antimicrobial agents.
Introduction
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The presence of a piperidine ring at the 6-position often enhances solubility and metabolic stability, while the bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This combination makes this compound an attractive starting material for the synthesis of novel therapeutic agents. Its derivatives have been explored for various applications, including as kinase inhibitors, anticonvulsants, and antimicrobial agents.
Key Applications in Medicinal Chemistry
1. Synthesis of Kinase Inhibitors:
The pyridine core is a well-established pharmacophore in many FDA-approved kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound can be readily elaborated into potent kinase inhibitors by introducing various aryl or heteroaryl groups at the 2-position via Suzuki-Miyaura coupling. These modifications allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets within signaling pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
2. Development of Antimicrobial Agents:
The 6-(piperidin-1-yl)pyridine moiety has been incorporated into molecules exhibiting significant antimicrobial activity. For instance, derivatives have shown potent activity against Mycobacterium tuberculosis. The lipophilic nature of the piperidine ring can facilitate cell membrane penetration, while the electronic properties of the substituted pyridine ring contribute to target engagement.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized from 2,6-disubstituted pyridine scaffolds, highlighting the potential of derivatives of this compound.
Table 1: Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| 13 (p-hydroxy substituted) | HeLa | 1.45 |
| MCF-7 | 2.25 | |
| HCT-116 | 1.89 | |
| 19 (N-methyl, p-hydroxy substituted) | HeLa | 2.15 |
| MCF-7 | 4.25 | |
| HCT-116 | 3.87 | |
| Data is analogous from a study on 2,6-disubstituted imidazo[4,5-b]pyridines, demonstrating the potential of the 2,6-disubstituted pyridine scaffold in anticancer drug discovery.[1] |
Table 2: Antituberculosis Activity of 2,6-Disubstituted Pyridine Thiosemicarbazone Derivatives
| Compound | M. tuberculosis Strain | MIC (µg/mL) |
| 7 (with 6-piperidine substituent) | Standard Strain | 2 |
| Resistant Strain | 0.5 | |
| Data from a study on thiosemicarbazone derivatives, where the core structure includes a 6-(piperidin-1-yl)pyridine moiety.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-(piperidin-1-yl)pyridines via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Mura coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and its specific substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for developing bioactive molecules.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing 2-Bromo-6-(piperidin-1-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Bromo-6-(piperidin-1-yl)pyridine is a versatile bifunctional heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core substituted with a reactive bromine atom at the 2-position and a piperidinyl moiety at the 6-position, offers a strategic platform for the synthesis of novel kinase inhibitors. The pyridine scaffold is a privileged structure in numerous FDA-approved kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl groups to explore structure-activity relationships (SAR).[4][5]
This document provides detailed application notes and protocols for a proposed synthesis of a hypothetical kinase inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade regulating cell growth and proliferation that is frequently dysregulated in cancer.[1]
Application: Targeting the PI3K/AKT/mTOR Pathway The PI3K/AKT/mTOR pathway is a central signaling node that governs fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] The synthetic strategy outlined herein leverages a Suzuki-Miyaura coupling to construct a molecule designed for potent and selective inhibition of PI3Kα, a key isoform in this pathway.
Visualized Schemes and Pathways
Caption: Synthetic workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis and biological activity of the target compound, Hypothetical Inhibitor-PI5.
| Step | Product Name | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Purity (%) | Biological Activity (PI3Kα IC₅₀) |
| 1 | Hypothetical Inhibitor-PI5 | 282.37 | 82 | >98 | 35 nM |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine (Hypothetical Inhibitor-PI5) via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][3]
Reagents and Materials:
-
This compound (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
Purification equipment (e.g., column chromatography system)
Procedure:
-
Reaction Setup: In a round-bottom flask or microwave vial, combine this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to 90-100 °C (or 120 °C if using a microwave reactor) and stir vigorously for 4-16 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, Hypothetical Inhibitor-PI5.[3]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the in vitro potency (IC₅₀) of a synthesized compound against a target kinase, such as PI3Kα, using a luminescent assay format.[3][6]
Reagents and Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Hypothetical Inhibitor-PI5 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well assay plates (white, low-volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution series of Hypothetical Inhibitor-PI5 in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Kinase/Substrate Addition: Add 2 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in kinase assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for the enzyme) to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion this compound serves as a highly valuable and strategic starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this document demonstrate a robust and efficient workflow for generating 2,6-disubstituted pyridine derivatives via Suzuki-Miyaura coupling. This approach allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties, providing a solid foundation for the development of new therapeutic agents targeting critical signaling pathways in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Negishi Coupling of 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental procedure for the Negishi coupling of 2-Bromo-6-(piperidin-1-yl)pyridine. The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules, such as 2,6-disubstituted pyridines, which are common scaffolds in pharmaceuticals. These application notes detail the necessary reagents, equipment, and a step-by-step protocol for this transformation. Additionally, representative data is presented in tabular format to guide researchers in setting up and monitoring their reactions.
Introduction
The Negishi coupling offers several advantages, including mild reaction conditions, high yields, and excellent functional group tolerance.[2] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the organozinc reagent, and reductive elimination to form the desired product and regenerate the catalyst.[1] Due to the air and moisture sensitivity of organozinc reagents, all procedures must be conducted under an inert atmosphere.[1]
This protocol will focus on the coupling of this compound with a representative organozinc reagent, Phenylzinc Chloride, to yield 2-Phenyl-6-(piperidin-1-yl)pyridine.
Data Presentation
The following tables summarize the key reagents and representative reaction parameters for the Negishi coupling of this compound.
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₁₀H₁₃BrN₂ | 241.13 | Starting Material |
| Phenylzinc Chloride | C₆H₅ZnCl | 178.94 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Dry Nitrogen or Argon Gas | N₂ or Ar | - | Inert Atmosphere |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | Quenching Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Scale | 1.0 mmol (241 mg of this compound) |
| Equivalents of Organozinc Reagent | 1.2 eq. |
| Catalyst Loading | 5 mol% |
| Solvent Volume | 10 mL |
| Reaction Temperature | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours |
| Representative Yield | 75-90% |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Negishi coupling of this compound with phenylzinc chloride.
1. Preparation of the Reaction Setup
-
All glassware (a two-necked round-bottom flask, condenser, and magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
The reaction should be assembled and carried out under a positive pressure of inert gas using standard Schlenk line techniques.
2. Reaction Assembly and Execution
-
To the reaction flask, add this compound (1.0 mmol, 241 mg) and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.
-
Add anhydrous THF (10 mL) via a dry syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add a solution of Phenylzinc Chloride in THF (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
3. Reaction Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure 2-Phenyl-6-(piperidin-1-yl)pyridine.
Mandatory Visualization
Diagram 1: Experimental Workflow for Negishi Coupling
Caption: Workflow for the Negishi coupling of this compound.
Diagram 2: Catalytic Cycle of Negishi Coupling
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
References
2-Bromo-6-(piperidin-1-yl)pyridine: A Versatile Building Block Awaiting Material Science Breakthroughs
For Researchers, Scientists, and Drug Development Professionals
While 2-Bromo-6-(piperidin-1-yl)pyridine is established as a valuable heterocyclic building block in synthetic chemistry, its direct application and documented use within materials science remain largely unexplored in publicly available research. This compound is primarily recognized as a chemical intermediate, offering a reactive scaffold for the synthesis of more complex molecules with potential applications in pharmaceuticals, as ligands for metal complexes, and in the broader field of organic functional materials.
The key structural feature of this compound is the presence of a bromine atom on the pyridine ring. This halogen provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse functional groups. This functionalization is a critical step in tuning the electronic and photophysical properties of molecules for specific applications in materials science.
Potential Applications in Materials Science: A Landscape of Possibilities
Based on the known applications of structurally related pyridine derivatives, this compound holds theoretical promise in several areas of materials science, although specific experimental data for this compound is not yet available.
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are widely used in the development of materials for OLEDs, serving as electron-transporting materials, host materials for phosphorescent emitters, and as core components of emissive dopants. The electron-deficient nature of the pyridine ring can facilitate electron injection and transport, crucial for efficient device performance. By modifying the 2-bromo position, it is conceivable to synthesize novel emitters or host materials with tailored energy levels and photophysical properties.
Conductive Polymers: The incorporation of pyridine units into polymer backbones can influence their electrochemical and optical properties. Polymers containing 2,6-disubstituted pyridine derivatives have been investigated for their ion-sensing capabilities. Theoretically, this compound could be polymerized or used as a functional monomer to create novel conductive polymers with specific sensory or electronic properties.
Metal-Organic Frameworks (MOFs): Pyridine and its derivatives are common ligands in the construction of MOFs, which have applications in gas storage, separation, and catalysis. The nitrogen atom of the pyridine ring can coordinate with metal ions, while the rest of the molecule can be functionalized to control the pore size and chemical environment within the framework. This compound could serve as a precursor to more complex ligands for the synthesis of novel MOFs.
Experimental Protocols: A General Framework for Synthesis
While specific protocols for the application of this compound in materials are not documented, a general synthetic protocol for its preparation is available, which is a prerequisite for its use as a building block.
Synthesis of this compound
A common method for the synthesis of 2-bromo-6-substituted pyridines involves the copper-catalyzed reaction of 2,6-dibromopyridine with an amine.[1]
Materials:
| Reagent | Molar Ratio |
| 2,6-Dibromopyridine | 1 |
| Piperidine | 1.1 |
| Copper(I) iodide (CuI) | 0.1 |
| Ligand (e.g., L-proline) | 0.2 |
| Base (e.g., K2CO3) | 2 |
| Solvent (e.g., DMSO) | - |
Procedure:
-
To a reaction vessel, add 2,6-dibromopyridine, piperidine, copper(I) iodide, a suitable ligand, and a base in an appropriate solvent.
-
The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.
-
Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated through extraction and purified using column chromatography.
Logical Workflow for a Potential Application in OLEDs
The following diagram illustrates a hypothetical workflow for utilizing this compound in the development of new OLED materials. This represents a logical progression from the starting material to a functional device, highlighting the stages where further research is needed.
Caption: Hypothetical workflow for OLED material development.
Conclusion
This compound represents a promising, yet currently underutilized, platform for the innovation of new materials. Its established role as a versatile synthetic intermediate suggests a high potential for its application in advanced materials, particularly in the realms of organic electronics and porous materials. The lack of concrete application data in the existing literature presents a clear opportunity for researchers in materials science to explore the capabilities of this compound and its derivatives. Future work focusing on the synthesis of novel materials from this building block and the characterization of their properties will be crucial in unlocking its full potential.
References
Catalytic Systems for Cross-Coupling with 2-Bromo-6-(piperidin-1-yl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-(piperidin-1-yl)pyridine. This versatile building block is a valuable substrate for the synthesis of a wide array of functionalized pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a comprehensive guide for researchers in the field.
Introduction
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For substrates such as this compound, these reactions allow for the introduction of diverse functionalities at the 2-position of the pyridine ring. The electron-donating piperidinyl group at the 6-position can influence the reactivity of the C-Br bond, making the optimization of catalytic systems crucial for achieving high yields and selectivity. This guide presents representative catalytic systems and detailed experimental procedures to facilitate the successful implementation of these transformations.
General Workflow for Cross-Coupling Reactions
The general workflow for a palladium-catalyzed cross-coupling reaction involves the combination of the aryl bromide, the coupling partner, a palladium catalyst, a ligand, and a base in a suitable solvent under an inert atmosphere. The reaction mixture is then heated until the starting material is consumed.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various boronic acids. While specific data for this compound is limited, these examples provide a strong starting point for reaction optimization.[2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~92 |
| 3 | (4-Chlorophenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 24 | ~80 |
| 4 | (Thiophen-3-yl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | ~73 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[5][6]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields
The following table presents typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines. These conditions can be adapted for the amination of this compound.[7][8]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | ~95 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | ~90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | ~88 |
| 4 | Cyclohexylamine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ | t-BuOH | 90 | 12 | ~92 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Add the anhydrous toluene, followed by the amine via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.
Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
The following data for the Sonogashira coupling of 2-amino-3-bromopyridines provides a strong predictive model for the reactivity of this compound.[9]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 95 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 88 |
| 3 | Ethynyltrimethylsilane | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 92 |
| 4 | 3-Ethynylpyridine | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 85 |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines and is expected to be effective for this compound.[9]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Terminal alkyne (0.6 mmol, 1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
CuI (5.0 mol%)
-
PPh₃ (5.0 mol%)
-
Et₃N (1 mL)
-
DMF (2 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware
Procedure:
-
To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.
-
Add DMF (2.0 mL) and stir the mixture for 30 minutes at room temperature.
-
Add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Add Et₃N (1 mL).
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be applied to this compound to introduce alkenyl substituents.[10]
Data Presentation: Representative Heck Reaction Conditions and Yields
The following table provides representative conditions for the Heck reaction of bromopyridine derivatives with styrene, which can serve as a starting point for the reaction with this compound.[9][11]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 120 | 24 | ~80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 140 | 18 | ~75 |
| 3 | Styrene | Pd/C (10%) | - | NaOAc | DMA | 130 | 12 | ~85 |
| 4 | Acrylonitrile | Pd(OAc)₂ (0.5) | P(o-tol)₃ (1) | Et₃N | Acetonitrile | 100 | 16 | ~70 |
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction of this compound with an alkene, based on procedures for similar bromopyridines.[11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃, 2-4 mol%, if required)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and the ligand (if used).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycles
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki, and in a modified sense for Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or alkene insertion (for Heck), and reductive elimination.
Caption: Simplified catalytic cycles for major cross-coupling reactions.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for the catalytic cross-coupling of this compound. While the provided conditions are based on established literature for similar substrates and are expected to be highly effective, optimization for specific coupling partners may be necessary to achieve maximum yields. These methods open the door to the synthesis of a diverse range of novel pyridine derivatives for applications in drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Functionalization of 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of 2-Bromo-6-(piperidin-1-yl)pyridine at the bromine position. This key intermediate is a valuable building block in the synthesis of a wide range of biologically active molecules. The following protocols are based on established palladium-catalyzed cross-coupling reactions and lithiation-based approaches, offering versatile strategies for the introduction of diverse functionalities.
Introduction
2-Substituted-6-(piperidin-1-yl)pyridines are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The bromine atom at the 2-position of this compound serves as a versatile handle for introducing various substituents through modern synthetic organic chemistry techniques. This document outlines key functionalization strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Stille cross-coupling reactions, as well as functionalization via lithiation.
General Workflow for Functionalization
The functionalization of this compound typically follows a general workflow involving the selection of an appropriate catalytic system or reaction pathway based on the desired functionality to be introduced.
Caption: General workflow for the functionalization of this compound.
Data Presentation: Summary of Functionalization Reactions
The following table summarizes typical reaction conditions for various cross-coupling reactions of 2-bromopyridines, which are applicable to this compound.
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, H₂O | 80-110 | 70-95 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-120 | 60-90 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | RT-80 | 75-95 |
| Negishi | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | - | THF, Dioxane | RT-100 | 50-98 |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | - | Toluene, DMF | 80-110 | 70-90 |
| Lithiation | n-BuLi, t-BuLi | - | - | THF, Et₂O | -78 - 0 | 60-85 |
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][2][3][4][5]
Reaction Principle:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the toluene/H₂O solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-(piperidin-1-yl)pyridine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.[6][7][8][9][10]
Reaction Principle:
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cssp.chemspider.com [cssp.chemspider.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-(piperidin-1-yl)pyridine
Welcome to the technical support center for the synthesis of 2-Bromo-6-(piperidin-1-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The primary synthetic route involves the mono-amination of 2,6-dibromopyridine with piperidine, a reaction that can be challenging due to potential side reactions and catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common method is the mono-amination of 2,6-dibromopyridine with piperidine. This is typically achieved through a Buchwald-Hartwig palladium-catalyzed cross-coupling reaction.[1][2] An alternative approach involves a copper-catalyzed coupling reaction, which can be a more cost-effective option.[2][3]
Q2: Why am I observing low yields in my synthesis?
Low yields in the synthesis of this compound are often attributed to several factors:
-
Catalyst Poisoning: The nitrogen atom in the pyridine substrate can coordinate with the palladium catalyst, leading to its deactivation.[4]
-
Formation of Di-substituted Product: The reaction can sometimes proceed to form the di-substituted product, 2,6-di(piperidin-1-yl)pyridine, especially with longer reaction times or higher temperatures.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for achieving high selectivity and yield.[4][5]
-
Poor Reagent Quality: The purity of reagents and solvents, as well as the maintenance of an inert atmosphere, are crucial for the success of this organometallic reaction.[4][5]
Q3: How can I minimize the formation of the di-substituted byproduct?
To favor the mono-amination product, it is important to carefully control the reaction stoichiometry and conditions. Using a slight excess of 2,6-dibromopyridine relative to piperidine can help. Additionally, monitoring the reaction closely by techniques like TLC or GC-MS and stopping it once the starting material is consumed can prevent the formation of the di-substituted product.[1]
Q4: What are the key safety precautions for this synthesis?
2,6-dibromopyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Palladium catalysts and ligands can be air-sensitive and pyrophoric, so they should be handled under an inert atmosphere.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst due to exposure to air or moisture.[4] 2. Catalyst poisoning by the pyridine substrate.[4] 3. Incorrect base or solvent selection.[4] | 1. Ensure all reagents and solvents are anhydrous and degassed. Use Schlenk techniques or a glovebox.[6] 2. Screen different bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) to shield the palladium center.[4] 3. Systematically screen different bases (e.g., NaOtBu, K2CO3) and solvents (e.g., toluene, dioxane).[4][5] |
| Formation of Significant Di-substituted Product | 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Stoichiometry of reactants is not optimal. | 1. Monitor the reaction progress closely and stop it upon consumption of the limiting reagent.[1] 2. Lower the reaction temperature and potentially increase the reaction time.[7] 3. Use a slight excess of 2,6-dibromopyridine. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials and byproducts with similar polarity. 2. Palladium catalyst residues in the crude product. | 1. Optimize the reaction to achieve higher conversion. Utilize flash column chromatography with a carefully selected eluent system. 2. Filter the reaction mixture through a plug of celite before workup to remove palladium residues.[4] |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup and inert atmosphere. | 1. Use high-purity reagents and properly dried solvents. 2. Ensure a consistently inert atmosphere is maintained throughout the reaction setup and duration. |
Experimental Protocols
Palladium-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2,6-dibromopyridine
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)2) or a pre-catalyst like [Pd2(dba)3][6]
-
Sodium tert-butoxide (NaOtBu)[6]
-
Anhydrous Toluene[6]
-
Nitrogen or Argon gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), the palladium catalyst (e.g., [Pd2(dba)3], 0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).[6]
-
Add the base, sodium tert-butoxide (1.2-1.5 eq).[6]
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add piperidine (1.0-1.2 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[4]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Synthesis of this compound
This method offers a more economical alternative to palladium catalysis.
Materials:
-
2,6-dibromopyridine
-
Piperidine
-
Copper(I) iodide (CuI) or other Cu catalyst
-
Ligand (e.g., L-proline, a diamine)
-
Potassium carbonate (K2CO3) or another suitable base
-
Anhydrous DMSO or another suitable polar aprotic solvent
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine 2,6-dibromopyridine (0.5 mmol), the copper catalyst (0.1 mmol), the ligand (0.2 mmol), and the base (1.5 mmol).[3]
-
Add the amine compound (1.1 mmol) and 2 mL of the organic solvent.[3]
-
Heat the mixture with stirring at 90°C for 12-24 hours.[3]
-
After cooling to room temperature, the reaction mixture is worked up, typically involving dilution with water and extraction with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is then purified by column chromatography to yield the analytically pure 2-bromo-6-substituent pyridine.[3]
Data Presentation
Table 1: Comparison of Catalytic Systems for Mono-amination of 2,6-Dihalopyridines
| Catalyst System | Dihalopyridine | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 / BINAP | 2,6-dibromopyridine | Morpholine | NaOtBu | Toluene | 80 | 4 | ~70 | Adapted from[6] |
| [Pd2(dba)3] / Xantphos | 2,6-dibromopyridine | Aniline | K2CO3 | Dioxane | 100 | 12 | ~85 | Hypothetical data based on[4] |
| CuI / L-proline | 2,6-dibromopyridine | Pyrrolidine | K2CO3 | DMSO | 90 | 24 | ~60 | Adapted from[3] |
| Metal-free | 2-bromo-6-fluoropyridine | Benzimidazole | K2CO3 | DMSO | 70 | 24 | Moderate | [2] |
Note: The yields are approximate and can vary based on specific reaction conditions and substrates.
Visualizations
Caption: Buchwald-Hartwig catalytic cycle for the amination of 2,6-dibromopyridine.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-Bromo-6-(piperidin-1-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-6-(piperidin-1-yl)pyridine by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound via column chromatography.
| Problem | Potential Cause | Suggested Solution |
| Low overall yield after purification. | Product loss during aqueous work-up: As a basic compound, this compound can have some solubility in acidic aqueous layers. | Minimize the volume of any acidic washes and consider back-extracting the acidic aqueous layers with an organic solvent (e.g., dichloromethane) to recover any dissolved product.[1] |
| Incomplete extraction from the aqueous layer: The compound may not be fully extracted if the aqueous layer is not sufficiently basic. | Ensure the pH of the aqueous layer is greater than 10 before extracting the free base into the organic solvent. Perform multiple extractions to ensure complete recovery.[1] | |
| Product degradation on silica gel: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to streaking and potential degradation.[1] | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent).[1] | |
| The product is streaking on the TLC plate and the separation is poor. | Strong interaction with acidic silanol groups: Streaking on silica gel is common for basic compounds due to strong interactions with the stationary phase.[1] | To mitigate this, you can: • Deactivate the silica gel: Prepare your silica slurry in the initial eluent containing 1-2% triethylamine.[1] • Use a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[2][3] • Optimize your solvent system: A gradient elution from a non-polar solvent to a more polar one can improve separation.[1] |
| Co-elution of the product with impurities. | Inadequate solvent system: The chosen eluent may not have the optimal polarity to resolve the desired compound from impurities. | Optimize the solvent system for column chromatography by screening various solvent systems using Thin Layer Chromatography (TLC) before performing the column. A gradient elution may be necessary for better separation.[1][2] For closely eluting spots, consider a less polar solvent system.[2] |
| Isomeric byproducts: Isomeric impurities can be challenging to separate. | Use a high-efficiency silica gel for column chromatography and a slow, shallow gradient of a less polar eluent system.[2] | |
| The purified product is colored (e.g., yellowish or brownish). | Oxidation: Piperidine and its derivatives can be susceptible to oxidation, which often leads to discoloration.[4] | Minimize the compound's exposure to air and light. Consider using degassed solvents for chromatography. |
| Presence of residual iodine (if used in synthesis): If iodine was used in a preceding synthetic step, residual amounts can cause coloration. | Wash the organic layer with a solution of sodium thiosulfate during the work-up to quench any unreacted iodine.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common strategy for purifying pyridine derivatives is to use a mixture of a non-polar solvent and a polar solvent. Good starting points for TLC analysis to determine the optimal eluent include mixtures of hexanes and ethyl acetate or petroleum ether and dichloromethane.[2][5] Given the basic nature of the target molecule, it is also recommended to add a small amount of triethylamine (0.1-2.0%) to the mobile phase to reduce streaking.[6]
Q2: How can I tell if my compound is degrading on the silica gel column?
A2: You can test for stability by spotting your compound on a TLC plate, allowing it to sit for a period of time, and then eluting it. If a new spot appears or the original spot streaks, your compound may be unstable on silica gel.[3] During column chromatography, degradation may result in a lower-than-expected yield and the presence of new, unexpected impurities in the collected fractions.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexanes. What should I do?
A3: If your compound is very polar, you may need to switch to a more polar solvent system. Consider using dichloromethane/methanol or ethyl acetate/methanol mixtures. The addition of a small amount of a basic modifier like triethylamine can also help to improve mobility by reducing the interaction with the acidic silica gel.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography is a viable alternative, especially if you are having difficulty with normal-phase chromatography due to compound instability or poor separation. A typical mobile phase for reversed-phase chromatography would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Slurry:
-
In a beaker, add silica gel to your chosen starting eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the mixture to form a homogeneous slurry.
2. Packing the Column:
-
Secure a glass column vertically.
-
Add a small amount of the eluent to the column, followed by a plug of cotton or glass wool and a layer of sand.
-
Pour the silica gel slurry into the column and allow it to pack evenly. Use pressure to pack the column for flash chromatography.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to dryness.
-
Carefully add the dry silica gel with the adsorbed compound to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. You can start with a less polar mixture and gradually increase the polarity (gradient elution) by increasing the percentage of the more polar solvent.
-
Collect the eluent in a series of fractions.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Parameter | Recommendation/Value | Notes |
| Stationary Phase | Silica Gel | Neutral or basic alumina can be used as an alternative for this basic compound.[2] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Petroleum Ether/Dichloromethane | The optimal ratio should be determined by TLC. A gradient elution is often effective.[2][5] |
| Mobile Phase Modifier | 1-2% Triethylamine | Recommended to add to the eluent to prevent streaking of the basic compound.[1] |
| TLC Visualization | UV light (254 nm) | Most aromatic compounds are UV active. Staining with potassium permanganate can also be used. |
Visualizations
References
Technical Support Center: Suzuki Coupling of 2-Bromo-6-(piperidin-1-yl)pyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals performing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-6-(piperidin-1-yl)pyridine. This electron-rich and sterically hindered substrate presents unique challenges that can lead to significant side reactions and low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
The primary undesired side reactions when coupling this substrate are:
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond of the boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction consumes the boronic acid coupling partner, converting it into a simple arene or heteroarene, which reduces the overall yield of the desired product.[2] Heteroaromatic boronic acids are particularly susceptible to this process.[2][3]
-
Dehalogenation: This reaction involves the reduction of the starting material, this compound, to 2-(piperidin-1-yl)pyridine. The aryl halide is reduced to the corresponding arene, replacing the halogen with a hydrogen atom.[3][4] This occurs after the oxidative addition step, where the palladium complex may acquire a hydride ligand, often from the solvent or an amine base, followed by reductive elimination.[3]
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct (Ar-Ar from Ar-B(OH)₂).[5] This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can happen if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5][6]
Q2: Why is this compound a particularly challenging substrate for Suzuki coupling?
This substrate's difficulty stems from several factors:
-
Electron-Rich Nature: The piperidinyl group is strongly electron-donating, which increases the electron density on the pyridine ring. This makes the initial, often rate-limiting, oxidative addition step of the C-Br bond to the Pd(0) catalyst more difficult.[7]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This can inhibit the catalyst's activity by blocking coordination sites needed for the catalytic cycle to proceed.[5] Bulky, electron-rich ligands are often required to mitigate this issue.[5]
-
Steric Hindrance: The piperidinyl group at the 6-position provides significant steric bulk around the reactive 2-position, which can further impede the approach of the bulky palladium catalyst.
Q3: How can I detect and identify the common side products?
You can identify the formation of side products by analyzing the crude reaction mixture using standard analytical techniques:
-
LC-MS or GC-MS: These methods are ideal for identifying the molecular weights of the starting materials, the desired product, and the common byproducts (protodeboronated arene, dehalogenated starting material, and homocoupled product).
-
¹H NMR Spectroscopy: Analysis of the crude reaction mixture's NMR spectrum can reveal characteristic signals for each species. The dehalogenated product, 2-(piperidin-1-yl)pyridine, will show a new proton signal in the aromatic region where the bromine atom was previously located.[4] The protodeboronated arene will correspond to the protonated version of your boronic acid starting material.[2]
Troubleshooting Guide
Issue 1: Low or No Yield with Unreacted Starting Material
If you observe a significant amount of unreacted this compound, the catalytic cycle is likely stalled, often at the oxidative addition step.
-
Potential Cause: Inefficient catalyst system, catalyst inhibition by the pyridine nitrogen.
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and can sterically shield the metal center from being inhibited by the pyridine nitrogen.[5][7]
-
Increase Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. However, this may also increase the rate of side reactions.[5]
-
Choice of Base: The choice of base is critical. Strong bases are often necessary. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings involving 2-halopyridines.[5][8] Strong bases and cations with a large size have been shown to accelerate the rate and yield of Suzuki couplings with sterically bulky boronic acids and halopyridines.[9]
-
Issue 2: Significant Protodeboronation Byproduct
The presence of the arene corresponding to your boronic acid indicates a high rate of protodeboronation.
-
Potential Cause: Instability of the boronic acid, especially under basic aqueous conditions at elevated temperatures.[2][10]
-
Solutions:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[3] These derivatives are more resistant to protodeboronation and slowly release the boronic acid in situ.[10]
-
Use Anhydrous Conditions: Since water is often involved in protodeboronation, running the reaction under strictly anhydrous conditions can suppress this side reaction.[10]
-
Switch to a Fluoride-Based Base: Using a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can be effective, particularly for base-sensitive substrates, and can minimize protodeboronation.[11][12]
-
Issue 3: Significant Dehalogenation Byproduct
Formation of 2-(piperidin-1-yl)pyridine indicates that dehalogenation is a competing pathway.
-
Potential Cause: High reaction temperature, prolonged reaction time, or a base/solvent system that can act as a hydride source.[3][4]
-
Solutions:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature to disfavor the dehalogenation pathway.
-
Screen Bases: Avoid bases known to promote dehalogenation. Weaker inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) might be preferable to stronger bases if dehalogenation is severe.[8]
-
Optimize Ligand and Palladium Source: The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation.[4] Experiment with different ligand/palladium combinations.
-
Issue 4: Significant Homocoupling of Boronic Acid
The formation of a symmetrical biaryl from the boronic acid starting material points to an oxidative homocoupling pathway.
-
Potential Cause: Presence of oxygen in the reaction mixture; inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[5][6]
-
Solutions:
-
Thorough Degassing: Ensure the reaction mixture and solvent are rigorously degassed to remove all traces of oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[5][6]
-
Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in situ reduction of a Pd(II) precatalyst.[5]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress Pd(II)-mediated homocoupling by maintaining the palladium in its active Pd(0) state.[6]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize data from studies on similar 2-halopyridine substrates, illustrating the impact of varying reaction components.
Table 1: Effect of Base on Suzuki Coupling Yield of 2-Halopyridines
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Catalyst/Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 2-Bromopyridine | Phenylboronic acid | Na₂CO₃ (2.0) | Pd(PPh₃)₄ | Toluene/H₂O | 88 | [13] |
| 2 | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ (3.0) | Pd(OAc)₂ / SPhos | Dioxane | 95+ | [5] |
| 3 | 2-Chloropyridine | Phenylboronic acid | Cs₂CO₃ (3.0) | Pd₂(dba)₃ / 1* | Dioxane | 96 | [13] |
| 4 | 2-Bromopyridine | 2-Tolylboronic acid | Ba(OH)₂ (1.5) | PdCl₂(dppf) | DME/H₂O | 94 | [12] |
*Ligand 1 is a nucleophilic N-heterocyclic carbene precursor.
Table 2: Effect of Ligand on Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid
| Entry | Ligand | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 78 | [14] |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 92 | [15] |
| 3 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 95 | [5] |
| 4 | XPhos | Pd₂(dba)₃ | K₃PO₄ | t-AmylOH | 110 | 97 |[5] |
Visualizations
Reaction Pathway Diagram
Caption: The Suzuki catalytic cycle and key points where side reactions occur.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low-yielding reactions.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific boronic acid partners.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol %) and the ligand (e.g., SPhos, 2-6 mol %).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water, approx. 0.1-0.2 M concentration relative to the aryl bromide) via syringe.[16] Ensure the solvent has been properly degassed by sparging with an inert gas for at least 30 minutes or via freeze-pump-thaw cycles.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to obtain the desired coupled product.
Protocol for Preparation of a Phenylboronic Pinacol Ester (ArBpin)
This protocol can be used to convert a boronic acid to its more stable pinacol ester derivative to mitigate protodeboronation.
-
Setup: To a round-bottom flask, add the arylboronic acid (1.0 equiv.), pinacol (1.1 equiv.), and a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete when water no longer collects in the trap (2-4 hours).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification. Alternatively, it can be purified by recrystallization or chromatography if necessary.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols [pubmed.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amination of 2-Bromo-6-(piperidin-1-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the amination of 2-Bromo-6-(piperidin-1-yl)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the amination of this compound?
A1: The most prevalent and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction is widely used for the formation of carbon-nitrogen (C-N) bonds and is known for its broad substrate scope and tolerance of various functional groups.[1]
Q2: What are the key components of a typical Buchwald-Hartwig amination reaction?
A2: A standard Buchwald-Hartwig amination reaction consists of the aryl halide (this compound), an amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), a base (e.g., NaOtBu), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
Q3: Why is the choice of ligand so critical in the amination of 2-bromopyridines?
A3: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst deactivation and low yields. The use of bulky, electron-rich phosphine ligands is crucial to sterically hinder this coordination and maintain the catalytic activity of the palladium complex.
Q4: Can I use other cross-coupling reactions for this transformation?
A4: While the Buchwald-Hartwig amination is the most common, Ullmann-type couplings using a copper catalyst can also be employed for the amination of bromopyridines. These reactions may offer an alternative in cases where palladium-based methods are unsuccessful.
Troubleshooting Guide
This guide addresses specific problems that may arise during the amination of this compound.
Problem 1: Low to no product yield.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation/Poisoning | The pyridine nitrogen can inhibit the palladium catalyst. Use bulky, electron-rich phosphine ligands like XPhos, RuPhos, or Josiphos to shield the palladium center. Consider using a pre-catalyst for more reliable generation of the active catalytic species. |
| Poor Quality Reagents | Ensure all reagents, especially the solvent and amine, are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas the solvent prior to use. |
| Suboptimal Base | Sodium tert-butoxide (NaOtBu) is a commonly used strong base. However, if your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures. |
| Incorrect Solvent | Toluene and dioxane are generally effective solvents. If solubility is an issue, ensure all components are fully dissolved. |
Problem 2: Formation of side products.
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | The bromo group is replaced by a hydrogen atom. This can occur if the reaction temperature is too high or if there is a source of protic solvent. Lower the reaction temperature and ensure all reagents and solvents are anhydrous. |
| Homocoupling of the Amine | This is less common but can occur under certain conditions. Optimizing the catalyst-to-ligand ratio may help to suppress this side reaction. |
Problem 3: Reaction fails to go to completion.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | While typically low, the catalyst loading may need to be optimized. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| Reaction Time | The reaction may require a longer time to reach completion. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed. |
| Temperature | The reaction may require higher temperatures to proceed. If using a lower-boiling solvent like THF, consider switching to a higher-boiling solvent like toluene or dioxane to allow for higher reaction temperatures. |
Data Presentation: Representative Reaction Conditions and Yields
While specific quantitative data for the amination of this compound is limited in the literature, the following table presents data for the Buchwald-Hartwig amination of closely related 2-bromopyridine substrates to provide an indication of expected yields under various conditions.
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Various volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | N/A | 55-98[1] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[2] |
| 2-Bromo-6-methylaminopyridine | Tris(2-aniline)amine | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | N/A | N/A | Successful Synthesis Reported[3] |
Note: The data presented is for analogous compounds and should be used as a guideline for optimization.
Experimental Protocols
Detailed Protocol for Buchwald-Hartwig Amination of a 2-Bromo-6-substituted Pyridine
This protocol is adapted from the successful amination of 2-bromo-6-methylpyridine and can be used as a starting point for the amination of this compound.[2]
Materials:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), Pd₂(dba)₃ (0.01-0.05 eq), (±)-BINAP (0.02-0.10 eq), and NaOtBu (1.4-2.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
challenges in the scale-up synthesis of 2-Bromo-6-(piperidin-1-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-6-(piperidin-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common method for synthesizing this compound is through the nucleophilic aromatic substitution of 2,6-dibromopyridine with piperidine. This reaction can be achieved through several approaches:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile method that utilizes a palladium precatalyst, a phosphine ligand (like Xantphos), and a base (such as sodium tert-butoxide) in an anhydrous solvent like toluene.[1]
-
Copper-Catalyzed Amination: Copper catalysts can also be employed to selectively achieve monosubstitution of 2,6-dibromopyridine with amines.[2]
-
High-Temperature/High-Pressure Method: For less reactive amines, the reaction can be pushed forward using high heat and pressure in a sealed pressure tube.[3]
Q2: My reaction is producing a significant amount of the disubstituted byproduct, 2,6-di(piperidin-1-yl)pyridine. How can I improve the selectivity for the mono-substituted product?
Controlling selectivity is a critical challenge in this synthesis. Here are several strategies to favor the formation of this compound:
-
Stoichiometry: Carefully control the molar ratio of piperidine to 2,6-dibromopyridine. Using a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) is common, but a large excess will favor disubstitution.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the second substitution reaction, which typically has a higher activation energy.
-
Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligand can significantly influence selectivity. For instance, certain copper-based catalytic systems have been developed specifically for the selective mono-amination of 2,6-dihalopyridines.[2]
-
Slow Addition: Adding the piperidine slowly to the reaction mixture can help maintain a low concentration of the nucleophile, thereby reducing the rate of the second substitution.
Q3: The reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon), especially when using palladium or copper catalysts, as oxygen can deactivate the catalyst.[1][2]
-
Reagent Quality: Use high-purity starting materials. 2,6-dibromopyridine should be pure, and the piperidine and solvent should be anhydrous.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.[1]
-
Catalyst Activity: If using a catalyst, ensure it is active. Consider using a fresh batch of catalyst or a pre-catalyst that is activated in situ.
Q4: I'm facing difficulties with the purification of this compound on a larger scale. What are the recommended purification methods?
Purification can be a bottleneck in the scale-up process. Here are some common methods and their considerations:
-
Column Chromatography: While effective at the lab scale for separating the product from starting materials and byproducts, it can be costly and time-consuming for large quantities.[2]
-
Recrystallization: This is often a more scalable purification method. The choice of solvent is crucial. You may need to screen various solvents or solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Aqueous Work-up: A standard aqueous work-up after the reaction can help remove the base and other water-soluble impurities before further purification steps. This typically involves quenching the reaction with water, extracting the product with an organic solvent, washing with brine, and drying the organic layer.[1]
Q5: What are the key safety considerations when scaling up this synthesis?
Scaling up introduces new safety challenges. It is crucial to:
-
Manage Exotherms: The reaction of 2,6-dibromopyridine with piperidine may be exothermic. On a larger scale, heat dissipation is less efficient. Ensure adequate cooling capacity and monitor the internal reaction temperature closely. Consider controlled addition of reagents to manage the rate of heat generation.
-
Handle Piperidine Safely: Piperidine is a flammable, corrosive, and toxic liquid. Work in a well-ventilated area (fume hood) and use appropriate personal protective equipment (gloves, goggles, lab coat). For larger quantities, consider using a closed system for transfers.
-
Inert Atmosphere: As mentioned, maintaining an inert atmosphere is crucial for catalyst stability and can also prevent the formation of potentially hazardous side products.
Experimental Protocols
Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from general procedures for Buchwald-Hartwig amination.[1]
Materials:
-
2,6-dibromopyridine
-
Piperidine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 equivalent), the palladium precatalyst (e.g., 1.5 mol%), and the phosphine ligand (e.g., 3 mol%).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene as the solvent.
-
Add piperidine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Catalyst System | Key Reagents | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reference |
| Palladium-based | Pd₂(dba)₃, Xantphos, Piperidine | NaOtBu | Toluene | 100 | Not specified | [1] |
| Copper-based | Cu catalyst, Ligand, Amine compound | Base | Organic Solvent | 90 | 12-24 | [2] |
| Pressure Tube | Methylamine | - | - | High Temp | Not specified | [3] |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Stability of 2-Bromo-6-(piperidin-1-yl)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Bromo-6-(piperidin-1-yl)pyridine under acidic conditions. The following information is intended to assist in troubleshooting experiments and understanding potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The primary stability concerns for this compound under acidic conditions revolve around two potential degradation pathways:
-
Protonation: As a pyridine derivative, the nitrogen atom on the pyridine ring is basic and will be protonated in acidic media. This can alter the electronic properties of the molecule and potentially influence its reactivity and solubility.
-
Hydrolysis: The compound may undergo hydrolysis under acidic conditions, which could lead to the cleavage of the carbon-bromine (C-Br) bond or the carbon-nitrogen (C-N) bond of the piperidine substituent. The likelihood of these events increases with the strength of the acid and the temperature.
Q2: What are the likely degradation products of this compound in a strong acidic solution?
A2: While specific degradation products should be confirmed experimentally, plausible products resulting from acid-catalyzed hydrolysis include:
-
2-Hydroxy-6-(piperidin-1-yl)pyridine: Formed if the bromo group is displaced by a hydroxyl group.
-
2-Bromo-6-hydroxypyridine: Formed if the piperidine ring is cleaved from the pyridine ring.
-
Piperidine: Released as a free base (or its protonated form) upon cleavage of the C-N bond.
It is crucial to perform analytical studies, such as HPLC-MS, to identify the actual degradation products in your specific experimental setup.
Q3: Are there recommended storage conditions for solutions of this compound in acidic solvents?
A3: To minimize degradation, it is advisable to prepare acidic solutions of this compound fresh whenever possible. If storage is necessary, it should be at low temperatures (2-8 °C) and protected from light. For long-term stability, consider storing the compound in a non-acidic, aprotic solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no recovery of starting material after acidic workup. | The compound may have degraded due to prolonged exposure to strong acid or high temperatures. | - Minimize the time the compound is in an acidic environment. - Perform the acidic step at a lower temperature (e.g., on an ice bath). - Use a milder acid or a lower concentration if the reaction chemistry allows. |
| Unexpected peaks observed in HPLC or NMR analysis. | These are likely degradation products. | - Characterize the unexpected peaks using mass spectrometry (MS) and NMR to identify the degradation products. - Refer to the potential degradation pathways to hypothesize the structures. - Adjust experimental conditions (acid concentration, temperature, time) to minimize the formation of these byproducts. |
| Inconsistent reaction outcomes in acidic media. | The stability of the compound may be highly sensitive to minor variations in acid concentration, temperature, or reaction time. | - Standardize all reaction parameters meticulously. - Perform control experiments to assess the stability of the starting material under the reaction conditions without other reagents. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acid Stability (Forced Degradation Study)
This protocol outlines a general method for a forced degradation study to evaluate the stability of this compound in an acidic solution.[1][2][3][4]
Materials:
-
This compound
-
0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[2]
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Hydroxide (NaOH) solution for neutralization
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In a series of vials, add a known volume of the stock solution and the acidic solution (e.g., 0.1 M HCl, 1 M HCl).
-
Incubate the vials at different temperatures (e.g., room temperature, 50 °C, 70 °C).[2]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot with an appropriate amount of NaOH solution.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and detect the formation of any degradation products.
Data Presentation
The following table can be used to summarize the quantitative data from the forced degradation study.
Table 1: Acid Stability of this compound
| Condition | Time (hours) | Temperature (°C) | % Remaining Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0.1 M HCl | 0 | RT | |||
| 2 | RT | ||||
| 4 | RT | ||||
| 8 | RT | ||||
| 24 | RT | ||||
| 1 M HCl | 0 | 50 | |||
| 2 | 50 | ||||
| 4 | 50 | ||||
| 8 | 50 | ||||
| 24 | 50 |
(Users should populate this table with their own experimental data.)
Visualizations
Potential Acid-Catalyzed Degradation Pathway
Caption: Potential degradation pathways of this compound under acidic conditions.
Experimental Workflow for Acid Stability Testing
Caption: General workflow for conducting a forced degradation study under acidic conditions.
References
Technical Support Center: Palladium Catalyst Removal in 2-Bromo-6-(piperidin-1-yl)pyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 2-Bromo-6-(piperidin-1-yl)pyridine and similar nitrogen-containing compounds.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.
Problem 1: High Levels of Residual Palladium After Filtration
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Symptoms: The product, after filtration through Celite® or filter paper, still shows significant palladium content upon analysis (e.g., by ICP-MS).
-
Possible Causes & Solutions:
-
Soluble Palladium Species: Standard filtration is primarily effective for heterogeneous palladium catalysts (e.g., Pd/C). If homogeneous catalysts (e.g., Pd(PPh₃)₄) were used, or if leaching of the heterogeneous catalyst has occurred, soluble palladium species will pass through the filter.[1][2]
-
Solution: Switch to a method suitable for removing soluble palladium, such as using a scavenger, precipitation, or chromatography.[1]
-
-
Colloidal Palladium: Fine palladium particles may form colloids that can pass through standard filters.
-
Incomplete Precipitation: If a precipitation method was used, the precipitation of the palladium complex may be incomplete.
-
Solution: Adjust the precipitation conditions, such as solvent polarity or temperature, to favor complete precipitation before filtration.
-
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain high even after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The affinity of scavengers for palladium can depend on the oxidation state of the metal (Pd(0) vs. Pd(II)).[1] Thiol-based scavengers are generally effective for Pd(II).[1] For the basic 2-(piperidin-1-yl)pyridine product, avoid acidic scavengers that might lead to product loss through salt formation.
-
Insufficient Scavenger Loading or Reaction Time: The amount of scavenger and the contact time are crucial for effective removal.
-
Solution: Increase the equivalents of the scavenger or prolong the stirring time.[4] Monitor the progress by taking aliquots and analyzing for palladium content.
-
-
Product Binding to Scavenger: The nitrogen atoms in this compound could potentially interact with some scavengers, leading to product loss.
-
Solution: After filtration of the scavenger, analyze the filtrate for product recovery. If significant loss is observed, consider a different type of scavenger or another removal method like crystallization.
-
-
Problem 3: Product Loss During Purification
-
Symptoms: Low yield of the final product after the palladium removal step.
-
Possible Causes & Solutions:
-
Adsorption onto Filter Aid/Scavenger: The product can be adsorbed onto Celite®, silica gel, or the scavenger material.
-
Solution: After filtration, thoroughly wash the filter cake with a suitable solvent to recover the adsorbed product.[2]
-
-
Co-precipitation with Palladium: The product might co-precipitate with the palladium complex.
-
Solution: Modify the precipitation or crystallization conditions (e.g., solvent system, temperature) to improve the differential solubility between the product and the palladium species.
-
-
Degradation on Silica Gel: Basic compounds like pyridines can sometimes interact strongly with silica gel during column chromatography, leading to streaking and poor recovery.
-
Solution: Deactivate the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent. Alternatively, consider using a different stationary phase like alumina.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from reactions involving nitrogen-containing compounds like this compound?
A1: The most common methods include:
-
Adsorption/Scavenging: Using solid-supported materials that bind to palladium. This is often the most effective method. Common scavengers include those with thiol, amine, phosphine, or dimercaptotriazine (DMT) functionalities.[1][2][3] Activated carbon is also widely used.[5]
-
Filtration: Effective for removing heterogeneous catalysts like palladium on carbon (Pd/C). A pad of Celite® is often used to ensure the removal of fine particles.[1][6]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[2] This method is highly dependent on the crystallization properties of the target compound.
-
Chromatography: Column chromatography over silica gel or alumina can separate the product from the palladium catalyst.[1][7]
Q2: How do I choose the best palladium removal method for my specific reaction?
A2: The choice depends on several factors:
-
Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), start with filtration. For homogeneous catalysts, scavenging or chromatography are more suitable.[1]
-
Nature of Your Product: The solubility and stability of this compound will influence the choice of solvents for filtration, scavenging, and crystallization. Its basicity may require deactivation of silica gel for chromatography.
-
Required Purity Level: For pharmaceutical applications with very low palladium limits (e.g., <10 ppm), a combination of methods, such as filtration followed by scavenging, may be necessary.[4][8]
-
Scale of the Reaction: For large-scale reactions, filtration and scavenging are often more practical than chromatography.[9]
Q3: What is Celite® and how does it aid in palladium removal?
A3: Celite® is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid. For palladium removal, it helps by forming a porous filter cake that traps fine particles of heterogeneous palladium catalysts which might otherwise pass through conventional filter paper.[1][6]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The most common and accurate method for quantifying trace amounts of palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10][11] Other techniques include atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF).[10][12] For rapid screening during process development, colorimetric test kits are also available.[10]
Q5: Can the basic nitrogen atoms in my compound interfere with the removal process?
A5: Yes. The basic piperidinyl and pyridine nitrogens can interact with acidic media or surfaces. For instance, they can bind to acidic sites on silica gel, leading to poor chromatographic separation. When using scavengers, it is important to select one that does not have acidic functional groups that could form a salt with your product, potentially leading to its loss.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Type of Palladium | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite®) | Heterogeneous (e.g., Pd/C) | >95% for insoluble Pd | Simple, fast, inexpensive.[1][6] | Ineffective for soluble or colloidal palladium.[1] |
| Activated Carbon | Soluble & Colloidal Pd | 80-99% | Good for various Pd species, inexpensive.[5] | Can adsorb the product, leading to yield loss.[5] |
| Thiol-based Scavengers | Pd(II) > Pd(0) | 90-99.9% | High efficiency and selectivity.[3][13] | Can be more expensive, potential for product binding. |
| TMT-based Scavengers | Broad spectrum (Pd(0), Pd(II)) | 95-99.9% | Highly effective for various palladium species.[4][8] | Can be costly. |
| Crystallization | Soluble Palladium | Variable | Can provide very high purity product. | Highly compound-dependent, may require extensive optimization.[2] |
| Chromatography | Soluble Palladium | >98% | Can remove multiple impurities simultaneously. | Can be slow, requires large solvent volumes, potential for product loss on stationary phase.[7] |
Table 2: Performance of Selected Palladium Scavengers
| Scavenger Type | Example | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Microporous TMT | MP-TMT | 330 | 10-30 | 0.20 wt%, DMF, overnight | [8] |
| Silica-Thiol | SiliaMetS® Thiol | ~1000 | <50 | 0.15 w/w, extended time | [13] |
| Synthetic Carbon | Carboxen® 564 | 1250 | 12 | Methanol, 24h, RT | [5] |
| Polychelated Resin | PCR-B2 | 328 | 4 | 0.4 wt%, recirculation | [8] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
This protocol is suitable for the removal of heterogeneous palladium catalysts like Pd/C.
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (1-2 cm thick) over the filter paper.[1]
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture to prevent cracking of the bed during filtration.[1]
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Pour the diluted mixture onto the prepared Celite® pad.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite® Pad:
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of heterogeneous palladium catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (e.g., Thiol-based Silica)
This protocol is effective for removing soluble palladium species.
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the likely oxidation state of the palladium and the solvent system. Thiol-based scavengers are a good starting point for many coupling reactions.[3]
-
-
Add the Scavenger to the Reaction Mixture:
-
After the reaction is complete, add the recommended amount of the solid-supported scavenger (typically specified by the manufacturer in weight percent or equivalents) to the reaction mixture.[1]
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[2]
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of Celite® is usually sufficient.[1]
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[2]
-
-
Analysis:
-
Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm successful removal.[2]
-
Visualizations
Caption: Troubleshooting workflow for high residual palladium.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. arborassays.com [arborassays.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cphi-online.com [cphi-online.com]
preventing dehalogenation of 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation of 2-Bromo-6-(piperidin-1-yl)pyridine during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is a significant side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2-(piperidin-1-yl)pyridine as a byproduct. This reduces the yield of the desired cross-coupled product and complicates the purification process.
Q2: Why is this compound prone to dehalogenation?
A2: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, which can influence the reaction pathway. N-heterocyclic halides, especially those that are electron-deficient, are generally more susceptible to dehalogenation.[1]
Q3: What is the general mechanism of dehalogenation?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as the base, solvent, or trace amounts of water. The Pd-H species can then react with the palladium-aryl intermediate, leading to the dehalogenated product.
Q4: How can I monitor the extent of dehalogenation during my reaction?
A4: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the relative peak areas or spot intensities of your desired product and the dehalogenated byproduct (2-(piperidin-1-yl)pyridine), you can estimate the extent of this side reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with this compound.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands like Sphos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination step over the dehalogenation pathway.[2] |
| Incorrect Base Selection | Strong bases can sometimes promote the formation of Pd-H species. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases like NaOtBu.[2] |
| High Reaction Temperature | Elevated temperatures can favor the dehalogenation side reaction. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. |
| Solvent Effects | Solvents like DMF and dioxane have been reported to promote dehalogenation in some cases. Consider switching to a less polar, aprotic solvent like toluene.[3] |
| Presence of Water | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). |
Issue 2: Dehalogenation Observed During a Buchwald-Hartwig Amination
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Base-Induced Hydride Formation | While strong bases are often necessary, consider using a non-nucleophilic base like LHMDS or K₃PO₄. Ensure the base is anhydrous.[2] |
| Slow Reductive Elimination | Utilize bulky biarylphosphine ligands (e.g., XPhos, RuPhos) which are known to accelerate C-N bond formation and suppress dehalogenation.[2] |
| Protic Impurities | Rigorously dry all reagents and solvents. Water and other protic species can serve as proton sources for hydrodehalogenation. |
| Extended Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation. |
Issue 3: Dehalogenation in Sonogashira Coupling
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst System | For challenging substrates, a combination of a palladium source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is often effective. |
| Base Choice | A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and a solvent. Ensure it is freshly distilled and anhydrous. |
| Solvent | Aprotic solvents like THF or toluene are generally preferred. The use of a co-solvent like the amine base is common. |
| Reaction Temperature | Sonogashira couplings can often be run at or near room temperature. Avoid excessive heating which can lead to side reactions. |
Experimental Protocols
The following are generalized protocols for cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., LHMDS, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the palladium pre-catalyst and base to a dry reaction vial.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask, add the this compound, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways of reductive elimination leading to either the desired cross-coupled product or the undesired dehalogenated product.
References
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-6-(piperidin-1-yl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during palladium-catalyzed cross-coupling reactions involving 2-bromo-6-(piperidin-1-yl)pyridine, a sterically hindered and electron-rich building block.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low conversion with this substrate is a common challenge and can arise from several factors. The inherent properties of the substrate, namely the electron-donating piperidinyl group and the coordinating pyridine nitrogen, can complicate the catalytic cycle.[1][2][3] Key areas to investigate include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3]
-
Steric Hindrance: The bulky piperidinyl group adjacent to the reaction center can sterically impede the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step.[4][5][6]
-
Inactive Catalyst System: 2-Bromopyridines, especially those with electron-donating groups, require highly active catalyst systems. Standard catalysts like Pd(PPh₃)₄ may not be effective.[7] Typically, catalyst systems employing electron-rich and sterically hindered phosphine ligands are necessary.[1][8]
-
Suboptimal Reagent Quality: The stability and purity of your reagents are critical. Boronic acids, for instance, are susceptible to degradation through protodeboronation.[3][9] Solvents must be anhydrous and properly degassed, and the base must be of high purity.[3][9]
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Several side reactions can compete with your desired cross-coupling, leading to reduced yields and complex purification.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom, often facilitated by excess water or base.[1][2] To minimize this, use rigorously degassed anhydrous solvents, consider more stable boronic esters (e.g., pinacol esters), and use the minimum effective amount of base.[1]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid partner. It can become significant if the catalytic cycle is slow or in the presence of oxygen.[1][2] Thoroughly degassing all solvents and the reaction mixture is the most effective way to minimize this.[2][3]
-
Debromination (Hydrodehalogenation): The bromo group on your starting material can be replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture. Ensure your solvents are pure and consider your choice of base.[7][10]
Q3: How should I choose the optimal catalyst, ligand, base, and solvent for this challenging substrate?
The choice of reaction components is critical for the sterically hindered and electron-rich this compound.
-
Catalyst/Ligand: Electron-rich and bulky phosphine ligands are often required.[1][8] These ligands help to stabilize the palladium catalyst, promote the rate-determining oxidative addition step, and facilitate the final reductive elimination.[1] Consider using modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, for clean and efficient generation of the active Pd(0) species.[9]
-
Base: The choice of base is crucial and can depend on the specific coupling partners. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often necessary.[10][11] The base's strength and solubility can significantly impact the reaction rate.
-
Solvent: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and DMF are common choices.[4][12] The solvent system may need to be optimized to ensure all reaction components remain in solution.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting low conversion in cross-coupling reactions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.[3][9] | • Switch to a Pre-catalyst: Use a commercially available palladium pre-catalyst (e.g., a G3 or G4 palladacycle) for reliable generation of the active LPd(0) species.[9] • Use Bulky, Electron-Rich Ligands: Employ bulky biaryl phosphine ligands like XPhos, SPhos, or RuPhos, which are effective for challenging substrates.[1][8][11] |
| Ineffective Base: The base may be too weak, not sufficiently soluble, or impure.[10] | • Screen Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, or NaOtBu. • Ensure Anhydrous Conditions: Use a freshly opened or dried base. | |
| Suboptimal Temperature: The reaction may be too slow at the current temperature. | • Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100-110°C).[2][10] | |
| Significant Side Product Formation | Protodeboronation: Presence of excess water or oxygen; base-catalyzed decomposition.[1][2] | • Use Degassed, Anhydrous Solvents: Employ freeze-pump-thaw cycles or sparge solvents with an inert gas.[2] • Use Stable Boron Reagents: Consider using boronic acid pinacol esters (BPin) or MIDA boronates.[1][9] |
| Homocoupling of Boronic Acid: Slow transmetalation step or presence of oxygen.[1][2] | • Thoroughly Degas: Ensure the reaction mixture is free of oxygen. • Optimize Catalyst System: A more active catalyst can speed up the desired catalytic cycle, outcompeting homocoupling. | |
| Catalyst Turns Black (Palladium Black) | Ligand Degradation or Insufficient Ligand: The Pd(0) is not sufficiently stabilized and precipitates.[9] | • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes be beneficial. • Use a More Robust Ligand: Sterically hindered biaryl phosphine ligands are generally more stable at higher temperatures.[1] • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. |
Experimental Protocols
Note: These are generalized procedures and require optimization for specific coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%). Alternatively, use a pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk tube containing the substrate, amine, and base.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
Visualizations
Caption: A logical workflow for troubleshooting low conversion.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Key components influencing reaction success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectral Analysis: A Comparative Guide to 2-Bromo-6-(piperidin-1-yl)pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-(piperidin-1-yl)pyridine alongside structurally related analogs. Understanding the spectral characteristics of this compound is crucial for researchers in drug discovery and organic synthesis, as the pyridine and piperidine moieties are prevalent scaffolds in many pharmaceutical agents. This document presents predicted ¹H NMR data for the target compound, supported by experimental data from analogous structures, to aid in structural elucidation and characterization.
Comparison of ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with the experimental data of selected 2,6-disubstituted pyridine analogs. The predictions for the target compound are based on established substituent effects and analysis of the provided reference spectra.
| Compound | Pyridine H-3 & H-5 (δ, ppm) | Pyridine H-4 (δ, ppm) | Piperidine/Other Protons (δ, ppm) | Solvent |
| This compound (Predicted) | ~6.8 (d, J ≈ 8 Hz), ~6.5 (d, J ≈ 8 Hz) | ~7.3 (t, J ≈ 8 Hz) | ~3.5 (m, 4H, N-CH₂), ~1.6 (m, 6H, CH₂) | CDCl₃ |
| 2-Bromo-6-methylpyridine[1] | 7.17 (d, J = 7.6 Hz) | 7.46 (t, J = 7.8 Hz) | 2.50 (s, 3H, CH₃) | CDCl₃ |
| 2-Bromopyridine[2] | 7.26 (ddd, J = 7.6, 4.8, 1.2 Hz), 8.36 (ddd, J = 4.8, 2.0, 0.8 Hz) | 7.56 (td, J = 7.6, 2.0 Hz) | N/A | CDCl₃ |
| 2-Amino-6-bromopyridine | 6.53 (d, J = 8.1 Hz), 6.78 (d, J = 7.7 Hz) | 7.29 (t, J = 7.9 Hz) | 4.6 (br s, 2H, NH₂) | DMSO-d₆ |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for acquiring a ¹H NMR spectrum of a heterocyclic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup:
-
The data presented in this guide were hypothetically acquired on a 400 MHz NMR spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key acquisition parameters include:
-
Pulse width: Calibrated to a 90° pulse.
-
Acquisition time: Typically 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is integrated to determine the relative ratios of the different protons.
-
Chemical shifts are reported in parts per million (ppm) relative to the reference. Coupling constants (J) are reported in Hertz (Hz).
Structure-Spectrum Correlation
The chemical structure of this compound directly influences its ¹H NMR spectrum. The following diagram illustrates the relationship between the different proton environments in the molecule and their expected signals.
Caption: Predicted ¹H NMR signal assignments for this compound.
References
Comparative Analysis of 13C NMR Data for 2-Bromo-6-(piperidin-1-yl)pyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Substituent Effects on the 13C NMR Spectrum of the Pyridine Ring.
Introduction
2-Bromo-6-(piperidin-1-yl)pyridine is a disubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its electronic and structural properties is crucial for further development. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide provides a comparative analysis of the 13C NMR data for this compound and related analogs to elucidate the influence of substituents on the chemical shifts of the pyridine ring.
Data Presentation: 13C NMR Chemical Shifts (δ) in ppm
The following table summarizes the experimental 13C NMR data for 2-bromopyridine and piperidine, which serve as building blocks for understanding the target molecule. The data is referenced against a standard solvent, typically CDCl3.
| Carbon Atom | 2-Bromopyridine[1] | Piperidine[2] | This compound (Predicted) |
| C2 | ~142.4 | - | ~160-165 |
| C3 | ~128.4 | - | ~105-110 |
| C4 | ~138.6 | ~24.5 | ~138-142 |
| C5 | ~122.8 | - | ~108-113 |
| C6 | ~150.3 | ~47.0 (C2/C6) | ~158-162 |
| C2'/C6' (Pip) | - | ~47.0 | ~48-52 |
| C3'/C5' (Pip) | - | ~26.5 | ~26-28 |
| C4' (Pip) | - | ~24.5 | ~24-26 |
*Pip = Piperidinyl group
Comparison and Interpretation
The introduction of a bromine atom at the C2 position of the pyridine ring generally leads to a significant downfield shift for the carbon atom directly attached to it (C2) due to the inductive electron-withdrawing effect of the halogen. The other ring carbons are also affected, though to a lesser extent.
The piperidinyl group at the C6 position is an electron-donating group through resonance. This donation of electron density is expected to cause an upfield shift (to a lower ppm value) for the ortho (C5) and para (C3) carbons relative to unsubstituted pyridine. The carbon directly attached to the nitrogen (C6) will experience a downfield shift due to the electronegativity of the nitrogen atom.
For the target molecule, This compound , we can predict the following trends:
-
C2 and C6: Both carbons will be significantly deshielded (downfield shift) due to the direct attachment of electronegative atoms (bromine and nitrogen, respectively).
-
C3 and C5: These carbons are expected to be shielded (upfield shift) due to the electron-donating effect of the piperidinyl group.
-
C4: The chemical shift of C4 is anticipated to be similar to that in other 2,6-disubstituted pyridines.
-
Piperidinyl Carbons: The chemical shifts of the piperidinyl carbons are expected to be similar to those in piperidine itself, with slight shifts due to the attachment to the pyridine ring.
Experimental Protocols
The following describes a general experimental protocol for acquiring 13C NMR spectra. Specific parameters may vary depending on the instrument and sample.
1. Sample Preparation:
- Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- The 13C NMR spectrum is typically recorded on a spectrometer operating at a frequency of 75-150 MHz for carbon.
- A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- The spectral width is set to encompass the expected range of chemical shifts (typically 0-200 ppm).
- A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- The chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and analyzing 13C NMR data.
References
Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of 2-Bromo-6-(piperidin-1-yl)pyridine, a heterocyclic compound of interest in pharmaceutical development. Given the absence of specific published mass spectra for this exact molecule, this comparison is based on the known behaviors of analogous compounds, including brominated pyridines and piperidine derivatives. The guide details expected outcomes from various analytical approaches and provides model experimental protocols.
Introduction to Analytical Strategies
Characterizing pharmaceutical intermediates like this compound is critical for ensuring purity, confirming identity, and detecting potential impurities. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and structural information from minimal sample amounts. The choice of MS technique is paramount and depends on the analyte's properties and the analytical goal (e.g., qualitative identification, structural elucidation, or quantitative analysis).
The structure of this compound presents key features that inform the analytical strategy:
-
Basic Nitrogen Atoms: The pyridine and piperidine nitrogens are basic sites, making the molecule an excellent candidate for positive-ion mode electrospray ionization (ESI).
-
Bromine Atom: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[1][2] This results in a characteristic "M" and "M+2" isotopic pattern in the mass spectrum, which is a definitive indicator for the presence of a single bromine atom.[3]
-
Thermal Stability & Volatility: The compound's volatility will determine the suitability of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Mass Spectrometry Techniques
The two primary approaches for analyzing a compound like this compound are GC-MS and LC-MS. Each offers distinct advantages and disadvantages.
| Feature | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-MS (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase; suitable for a wide range of polarities and volatilities. |
| Typical Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Expected Ion | Molecular Ion (M⁺•) | Protonated Molecule ([M+H]⁺) |
| Fragmentation | Extensive & Reproducible: EI (typically at 70 eV) causes significant fragmentation, creating a detailed fingerprint useful for structural elucidation and library matching.[4][5] | Controlled: ESI is a "soft" ionization technique, often yielding a prominent molecular ion with minimal fragmentation.[6] Tandem MS (MS/MS) is used to induce and control fragmentation.[7] |
| Key Identifier | Isotopic pattern (M⁺• and M+2⁺•) with ~1:1 intensity.[1][8] | Isotopic pattern ([M+H]⁺ and [M+2+H]⁺) with ~1:1 intensity.[1][8] |
| Primary Use Case | Structural confirmation (if volatile), impurity identification via library search. | Accurate mass measurement, molecular weight confirmation, quantification, analysis of non-volatile impurities. |
| Potential Issues | Compound may have insufficient volatility or undergo thermal degradation in the GC inlet. | Matrix effects can suppress ion signal; requires careful sample preparation. |
Expected Fragmentation Patterns
Understanding potential fragmentation is key to structural confirmation.
-
Signature Bromine Isotope Pattern: The most telling feature will be a pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.[1][3] This pattern should be visible for the molecular ion and any fragment retaining the bromine atom.
-
Electron Ionization (GC-MS): Expect cleavage of the bond adjacent to the nitrogen atoms (alpha-cleavage), which is a common pathway for amines and piperidine derivatives.[9][10] Loss of the bromine atom is also a probable fragmentation pathway.[2]
-
Electrospray Ionization (LC-MS/MS): In tandem MS, the protonated molecule ([M+H]⁺) is selected and fragmented. Common fragmentation pathways for piperidine derivatives include the neutral loss of small molecules or cleavage of the piperidine ring.[6][7][9] For this compound, fragmentation would likely involve the piperidine ring or the bond connecting it to the pyridine ring.
Experimental Protocols
The following are starting-point methodologies for the analysis of this compound. Optimization is recommended for specific applications.
Protocol 1: LC-MS/MS Analysis
This method is generally preferred due to its versatility and applicability to a wider range of compounds.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. For complex matrices, solid-phase extraction (SPE) may be required.[9]
-
Instrumentation:
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9]
-
MS Method:
-
Full Scan (MS1): Scan a mass range (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺ and its characteristic 1:1 bromine isotope pattern.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (both ⁷⁹Br and ⁸¹Br isotopes) as the precursor and apply collision energy to generate a fragment spectrum. Optimize collision energy to achieve informative fragmentation.
-
-
Protocol 2: GC-MS Analysis
This method is suitable if the compound is sufficiently volatile and thermally stable.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.
-
Instrumentation:
-
GC System: Gas chromatograph with a capillary column suitable for amine analysis (e.g., a low-to-mid polarity column like a VF-624ms or equivalent).[11]
-
Inlet Temperature: 250 °C (use the lowest temperature possible to prevent degradation).
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer Conditions:
-
Instrument: Single quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Analysis: Compare the resulting spectrum to commercial libraries (e.g., NIST) and analyze the fragmentation pattern and bromine isotopic signature.
-
Visualized Workflows and Comparisons
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. readchemistry.com [readchemistry.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. scielo.br [scielo.br]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromopyridines versus 2-Chloropyridines in Catalysis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the choice of starting materials is a critical determinant of reaction efficiency, cost, and overall synthetic strategy. Halogenated pyridines are indispensable building blocks, offering a versatile handle for a variety of catalytic cross-coupling reactions. This guide provides an objective comparison of the reactivity of 2-bromopyridines and 2-chloropyridines, focusing on their performance in palladium-catalyzed reactions, supported by experimental data and detailed protocols.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F.[1][2][3] This trend is inversely correlated with the C-X bond dissociation energy; the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.[1][3] Consequently, 2-bromopyridines are generally more reactive than their chloro-analogues, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][4]
However, in nucleophilic aromatic substitution (SNAr) reactions, this trend is often reversed. The more electronegative chlorine atom can better stabilize the developing negative charge in the transition state (the Meisenheimer complex), leading to a higher reactivity for 2-chloropyridines compared to 2-bromopyridines in such transformations.[1]
Quantitative Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize illustrative quantitative data for the performance of 2-bromo- and 2-chloropyridines in key palladium-catalyzed cross-coupling reactions. It is important to note that reaction conditions are not always identical, and yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. As anticipated from the general reactivity trend, 2-bromopyridines typically exhibit higher reactivity and provide better yields under standard conditions compared to 2-chloropyridines. The coupling of 2-chloropyridines often necessitates more specialized and robust catalytic systems to achieve high yields.[5][6]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 8-24 | ~90 | [7] (Illustrative) |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [5] |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | Good to Excellent | [8] |
| 2-Chloro-4-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | ~95 | [1] (Illustrative) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive. The successful amination of 2-chloropyridines often requires the use of bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[1][4]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ (2), BINAP (3) | NaOtBu | Toluene | 100 | 8 | ~92 | [9] |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2), Xantphos (4) | NaOtBu | 1,4-Dioxane | 80-110 | 6-18 | 80-95 | [10] (Illustrative) |
| 2-Bromo-4-methylpyridine | Morpholine | Pd(OAc)₂ (2), BINAP (3) | NaOtBu | Toluene | 90 | 12 | ~90 | [1] (Illustrative) |
| 2-Chlorotoluene | Aniline | Pd(OAc)₂ (1), L₁ (1.5) | NaOtBu | Toluene | 100 | 2 | 98 | [1] (Representative) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction.[1]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | THF | 60 | 6 | ~88 | [9] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | DMF | 100 | 3 | Moderate to Excellent | [11] (Analogous) |
| 2-Bromo-4-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | THF | 40-60 | 4-12 | ~88 | [9] |
| Generic Aryl Chloride | Terminal Alkyne | Specialized Pd Catalyst | Amine Base | Various | Elevated | - | Variable | [1] (Illustrative) |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 2-halopyridine (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5][8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][7]
General Protocol for Buchwald-Hartwig Amination of a 2-Halopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).[12]
-
Reagent Addition: Add the 2-halopyridine (1.0 equiv) and the amine (1.2-1.5 equiv).[12]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane).[12]
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.[12]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[12]
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[12]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
Visualizing Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental signaling pathways and workflows discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystal Structures of 2-Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of 2-bromopyridine derivatives, offering insights into the influence of substituents on their solid-state architecture. While the crystal structure of 2-Bromo-6-(piperidin-1-yl)pyridine is not publicly available, this document presents a detailed comparison with structurally related compounds: 2-Bromo-6-hydrazinylpyridine and 2-Amino-5-bromopyridine. The data presented herein, including crystallographic parameters and experimental protocols, serves as a valuable resource for understanding the structure-property relationships in this class of compounds, which is crucial for rational drug design and materials science.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for 2-Bromo-6-hydrazinylpyridine and 2-Amino-5-bromopyridine, with 2-Bromopyridine included as a baseline reference. These data highlight the impact of the substituent at the 6-position on the crystal lattice parameters.
| Parameter | 2-Bromo-6-hydrazinylpyridine | 2-Amino-5-bromopyridine |
| Chemical Formula | C5H6BrN3 | C5H5BrN2 |
| Molecular Weight | 188.03 g/mol | 173.01 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P 1 21/c 1 |
| Unit Cell Dimensions | ||
| a (Å) | 9.2955 (19) | 13.80 Å |
| b (Å) | 12.980 (3) | 5.839 Å |
| c (Å) | 7.5288 (15) | 7.687 Å |
| α (°) | 90 | 90.000° |
| β (°) | 110.75 (3) | 106.04° |
| γ (°) | 90 | 90.000° |
| Volume (ų) | 849.5 (3) | Not specified |
| Z | 4 | 4 |
Experimental Protocols
The methodologies employed in determining the crystal structures are crucial for the reproducibility and validation of the results. The following is a generalized protocol based on the reported procedure for 2-Bromo-6-hydrazinylpyridine.
Synthesis and Crystallization of 2-Bromo-6-hydrazinylpyridine
The synthesis of 2-Bromo-6-hydrazinylpyridine was achieved by heating 2,6-dibromopyridine with hydrazine hydrate in 1-propanol. Pale-yellow, needle-shaped crystals suitable for X-ray diffraction were obtained by cooling the reaction mixture.
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer. The crystallographic data were collected at a controlled temperature using Mo Kα radiation. The collected data were then processed, and the structure was solved and refined using established crystallographic software packages. The refinement process involves minimizing the difference between the observed and calculated structure factors to yield an accurate molecular structure.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule, from synthesis to data analysis.
Unraveling the Biological Potential of 2-Bromo-6-(piperidin-1-yl)pyridine and its Analogs: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activity of 2-Bromo-6-(piperidin-1-yl)pyridine and its structural analogs. Due to a lack of specific publicly available bioactivity data for this compound, this report focuses on the biological activities of closely related 2,6-disubstituted pyridine and piperidine-containing compounds to infer its potential therapeutic applications and guide future research.
The core structure of this compound, featuring a pyridine ring substituted at the 2- and 6-positions with a bromine atom and a piperidine moiety, suggests its potential to interact with various biological targets. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, and the piperidine ring is known to enhance pharmacological properties such as receptor affinity and bioavailability.
General Biological Activities of Related Pyridine and Piperidine Derivatives
Research into analogous structures has revealed a broad spectrum of biological activities, primarily centered on anticancer and antimicrobial applications. The general structure-activity relationship (SAR) suggests that modifications at the 2- and 6-positions of the pyridine ring can significantly influence the biological efficacy and target specificity of these compounds.
Anticancer Activity
Numerous studies have highlighted the potential of 2,6-disubstituted pyridine derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival. For instance, analogues with different aryl substitutions have been investigated for their ability to inhibit kinases, which are crucial regulators of cell signaling pathways.
Antimicrobial Activity
The 2,6-disubstituted pyridine motif is also a promising scaffold for the development of novel antimicrobial agents. The introduction of various functional groups at these positions can lead to compounds with potent activity against a range of bacterial and fungal pathogens. The piperidine moiety, in particular, has been incorporated into many designs of antimicrobial compounds, potentially by facilitating membrane interaction or transport into the microbial cell.
Experimental Data on Analogous Compounds
While specific quantitative data for this compound is not available, the following table summarizes representative biological activities of structurally related 2,6-disubstituted pyridine analogs from published literature. This data provides a valuable reference point for predicting the potential efficacy of the target compound.
Table 1: Representative Biological Activities of 2,6-Disubstituted Pyridine Analogs
| Compound/Analog Class | Biological Activity | Target/Assay | Key Findings & Reference (if available) |
| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones | Anticancer | Wee1 Kinase Inhibition | Some analogs showed potent inhibition of Wee1, a key cell cycle checkpoint kinase. |
| 2,6-Diaryl-substituted pyridines | Anticancer | Cytotoxicity against various cancer cell lines | Demonstrated significant antitumor activities, with SAR studies indicating the importance of the nature and position of substituents on the aryl rings. |
| Pyridine-based CXCR4 inhibitors | Anti-inflammatory, Anticancer | CXCR4 Receptor Antagonism | Compounds modeled after known CXCR4 antagonists showed promising inhibitory activity in cancer cell invasion and inflammation models.[1] |
| Thioalkyl derivatives of pyridine | Neurotropic | Anticonvulsant, Anxiolytic, Antidepressant | Demonstrated a broad spectrum of neuropsychiatric activities, suggesting potential for CNS-related disorders. |
Experimental Protocols
To facilitate further research and the screening of this compound and its novel analogues, detailed methodologies for key biological assays are outlined below.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental and Logical Frameworks
To provide a clear visual representation of the workflows and relationships in the study of these compounds, the following diagrams are provided.
Conclusion and Future Directions
While direct biological data for this compound remains to be elucidated, the analysis of its structural analogues strongly suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The bromine atom at the 2-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate a library of diverse analogues.
Future research should focus on the synthesis of this compound and a series of its derivatives with systematic modifications to the piperidine ring and replacement of the bromine atom. Subsequent screening of these compounds using the outlined in vitro assays will be crucial to establish a clear structure-activity relationship and identify lead candidates for further preclinical development. The provided experimental protocols and logical frameworks offer a solid foundation for initiating such a research program.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. The versatile 2-Bromo-6-(piperidin-1-yl)pyridine core is a valuable building block, and its efficient elaboration through cross-coupling reactions is of significant interest. This guide provides a comparative overview of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving 2-bromopyridine derivatives, offering a starting point for reaction optimization with this compound.
While direct comparative studies on this compound are not extensively documented in publicly available literature, the data presented herein is based on analogous reactions with structurally similar substrates. These examples provide valuable insights into effective catalyst, ligand, and base combinations that are likely to be successful for the target molecule.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-bromopyridine derivatives. These conditions can serve as a robust foundation for the development of specific protocols for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | A classic, often reliable catalyst for a range of substrates. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | High | SPhos is a bulky, electron-rich phosphine ligand, effective for challenging substrates. |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | Good to Excellent | A versatile and widely used catalyst, often tolerant of various functional groups. |
| Pd₂(dba)₃ (2) | PCy₃ (4) | Cs₂CO₃ | Toluene | 110 | 16 | High | PCy₃ is a bulky and electron-rich ligand, suitable for sterically hindered substrates. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | ~70-90 | BINAP is a widely used chiral ligand, also effective in racemic couplings. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | High | XPhos is a bulky biaryl phosphine ligand known for high catalytic activity. |
| Pd(OAc)₂ (1) | DavePhos (2) | Cs₂CO₃ | Toluene | 100 | 24 | Good to Excellent | DavePhos is another effective biaryl phosphine ligand for C-N coupling. |
| [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | K₂CO₃ | t-BuOH | 80 | 16 | High | CataCXium® A is a bulky phosphine ligand often used for challenging aminations. |
Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridine Derivatives with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (2) | CuI (4) | - | Et₃N | THF | 60 | 12 | ~80-95 | The classic Sonogashira conditions are often effective for a variety of substrates. |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | - | i-Pr₂NH | Toluene | 80 | 16 | High | A common and reliable catalyst system for Sonogashira couplings. |
| Pd(OAc)₂ (1) | - | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | Good to Excellent | Copper-free conditions can be advantageous for substrates sensitive to copper salts. |
| PdCl₂(dppf) (2) | CuI (5) | - | Et₃N/DMF | DMF | 80 | 12 | High | Dppf can be an effective ligand in Sonogashira reactions, particularly for heteroaromatic halides. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which should be adapted and optimized for the specific coupling partners of this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.), and the palladium catalyst/ligand system (see Table 1 for examples).
-
Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-(piperidin-1-yl)pyridine.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).
-
Reagent Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash chromatography to yield the desired N-substituted 2-amino-6-(piperidin-1-yl)pyridine.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, the copper(I) co-catalyst (if applicable), and the ligand (if applicable).
-
Reagent and Solvent Addition: Add the degassed solvent, the terminal alkyne (1.1-1.5 equiv.), and the base (e.g., Et₃N or i-Pr₂NH).
-
Reaction: Stir the reaction mixture at the specified temperature and monitor its progress.
-
Work-up: Once the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the 2-alkynyl-6-(piperidin-1-yl)pyridine product.
Mandatory Visualization
The following diagrams illustrate the generalized workflows and signaling pathways relevant to the cross-coupling reactions discussed.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
A Comparative Guide to the Synthesis of 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
The synthesis of 2-bromo-6-(piperidin-1-yl)pyridine is a critical step in the development of various pharmaceutical compounds and functional materials. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, focusing on palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed amination, and microwave-assisted synthesis. The comparison is based on key performance indicators such as reaction yield, time, and cost-effectiveness, supported by detailed experimental protocols.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Typical Yield | Reaction Time | Catalyst Cost | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Good to Excellent | 4 - 24 hours | High | High yield, broad substrate scope | Expensive catalyst and ligands, air-sensitive reagents |
| Copper-Catalyzed Amination | Moderate to Good | 12 - 24 hours | Low | Inexpensive and abundant catalyst | Often requires higher temperatures and longer reaction times, yields can be variable |
| Microwave-Assisted Synthesis | Good to Excellent | 5 - 30 minutes | Varies (Can use Pd or Cu) | Dramatically reduced reaction times, often higher yields | Requires specialized microwave reactor |
In-Depth Analysis of Synthesis Routes
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is known for its high efficiency and broad functional group tolerance.
Reaction Scheme:
Performance: While specific data for the synthesis of this compound is not extensively published, related Buchwald-Hartwig aminations of 2-bromopyridines with other amines have shown yields ranging from satisfactory (55%) to nearly quantitative (98%).[1] For example, the reaction of 2-bromo-6-methylpyridine with cyclohexane-1,2-diamine using a palladium catalyst resulted in a 60% yield.[2]
Cost-Benefit Analysis: The primary drawback of this method is the high cost of palladium catalysts and the often complex phosphine ligands required. However, the high yields and broad applicability can justify the cost, particularly in the context of high-value pharmaceutical synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: 2,6-dibromopyridine, piperidine, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP), sodium tert-butoxide (NaOt-Bu), and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2,6-dibromopyridine, the phosphine ligand, and sodium tert-butoxide.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent, followed by the piperidine.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Logical Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination.
Copper-Catalyzed Amination
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, present a more economical alternative to palladium-catalyzed methods. Copper is significantly more abundant and less expensive than palladium.
Reaction Scheme:
Performance: A Chinese patent describes a method for the selective preparation of 2-bromo-6-substituted pyridines using a copper catalyst.[3] The reported yields for various amine compounds range from 16% to 52% after a 24-hour reaction at 90°C.[3] While piperidine was not specifically mentioned, this range provides an estimate of the expected efficiency.
Cost-Benefit Analysis: The primary advantage of this route is the low cost of the copper catalyst, such as copper(I) iodide (CuI). This makes it an attractive option for large-scale synthesis where cost is a major factor. However, these reactions often require higher temperatures and longer reaction times compared to palladium-catalyzed methods, and the yields can be more variable.
Experimental Protocol: Copper-Catalyzed Amination
-
Materials: 2,6-dibromopyridine, piperidine, copper(I) iodide (CuI), a suitable ligand (e.g., N,N'-dimethylethylenediamine), a base (e.g., potassium carbonate), and a solvent (e.g., DMF or toluene).
-
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine 2,6-dibromopyridine, piperidine, CuI, the ligand, and the base in the solvent.
-
Heat the reaction mixture to 90-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Catalytic Cycle for Copper-Catalyzed Amination:
Caption: Simplified catalytic cycle for copper-catalyzed amination.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. By utilizing microwave irradiation, reaction times can be drastically reduced from hours to minutes, often with improved yields.
Performance: Microwave-assisted synthesis of various heterocyclic compounds, including those containing a piperidine moiety, has been reported to provide good to excellent yields (often in the range of 80-95%) in very short reaction times (5-30 minutes).[4][5][6][7] For instance, a microwave-assisted synthesis of chalcone using piperidine as a catalyst yielded the desired product in 87% yield with 97% purity in just a few minutes, a significant improvement over the 74 hours required by conventional heating.[8]
Cost-Benefit Analysis: The initial investment in a dedicated microwave reactor is a consideration. However, the significant reduction in reaction time can lead to higher throughput and lower energy consumption, making it a cost-effective method for rapid library synthesis and process optimization in a research and development setting. Both palladium and copper catalysts can be employed in microwave-assisted protocols.
Experimental Protocol: Microwave-Assisted Synthesis
-
Materials: 2,6-dibromopyridine, piperidine, a suitable catalyst (e.g., CuI or a palladium complex), a base (e.g., potassium carbonate), and a solvent suitable for microwave chemistry (e.g., ethanol or DMF).
-
Procedure:
-
In a microwave reaction vessel, combine 2,6-dibromopyridine, piperidine, the catalyst, and the base in the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the previous protocols (extraction and purification).
-
Experimental Workflow for Microwave-Assisted Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Analysis for Purity of 2-Bromo-6-(piperidin-1-yl)pyridine
This guide provides a comparative analysis of analytical methods for determining the purity of 2-Bromo-6-(piperidin-1-yl)pyridine, a key intermediate in pharmaceutical synthesis. The primary focus is on a robust High-Performance Liquid Chromatography (HPLC) method, which is compared against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. This document is intended for researchers, analytical scientists, and professionals in drug development who require accurate and reliable purity assessments.
Introduction to Purity Analysis
The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Regulatory agencies mandate stringent purity control. This compound is a substituted pyridine derivative, and its purity is crucial for subsequent synthetic steps. Potential impurities can arise from starting materials, side reactions, or degradation. Therefore, validated analytical methods are essential for quality control.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC with UV detection is the most common and versatile method for the analysis of non-volatile and thermally stable organic molecules like this compound. This method separates compounds based on their polarity.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chemicals & Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium Acetate, analytical grade
-
Water, HPLC grade or Milli-Q
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in Methanol.
-
Prepare the sample to be analyzed at a concentration of approximately 1.0 mg/mL in Methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For semi-volatile and thermally stable compounds, GC-MS offers an alternative with high sensitivity and structural elucidation capabilities. Separation occurs based on boiling point and polarity, and the mass spectrometer provides mass-to-charge ratio information, aiding in impurity identification.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., a single quadrupole MS).
-
Chemicals & Reagents:
-
Dichloromethane (DCM), GC grade
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in Dichloromethane.
-
Prepare the sample to be analyzed at approximately 1.0 mg/mL in Dichloromethane.
-
Performance Comparison
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the need for impurity identification, laboratory equipment availability, and the expected nature of impurities.
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Applicability | Excellent for non-volatile and thermally labile impurities. | Suitable for volatile and thermally stable impurities. | The target analyte is amenable to both, but HPLC is more versatile for a wider range of potential polar and non-polar impurities. |
| Specificity | Moderate. Based on retention time and UV spectrum. | High. Based on retention time and mass spectrum fragmentation. | MS provides structural information, making impurity identification more definitive. |
| Sensitivity (LOD/LOQ) | Good (ng range). | Excellent (pg range). | GC-MS is generally more sensitive, especially in Selected Ion Monitoring (SIM) mode. |
| Quantitation | Highly reproducible and accurate with external standards. | Good, but can be more variable due to inlet discrimination. | HPLC-UV is typically considered the gold standard for purity quantitation by area percent. |
| Analysis Time | ~25 minutes per sample. | ~20 minutes per sample. | Runtimes are comparable, but can be optimized for either technique. |
| Ease of Use | Relatively straightforward method development. | Method development can be more complex (e.g., inlet and oven optimization). | HPLC is often more accessible in standard QC labs. |
Logical Comparison of Analytical Techniques
A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Functionalization of 2-Bromo-6-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of heteroaryl halides is a fundamental transformation in modern synthetic chemistry, enabling the construction of complex molecular architectures essential for drug discovery and materials science. Among the various methods, the Suzuki-Miyaura and Stille reactions are two of the most powerful and widely employed for the formation of carbon-carbon bonds. This guide presents a comparative analysis of these two reactions for the functionalization of 2-Bromo-6-(piperidin-1-yl)pyridine, a common scaffold in medicinal chemistry.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Generally low toxicity of boron byproducts. | High toxicity of organotin reagents and byproducts.[1] |
| Reagent Stability | Boronic acids can be unstable; boronate esters offer greater stability. | Organostannanes are typically stable to air and moisture.[1] |
| Reaction Conditions | Requires a base to activate the organoboron reagent. | Often proceeds under neutral or milder conditions. |
| Functional Group Tolerance | Broad tolerance, though sensitive to strong bases. | Excellent tolerance for a wide range of functional groups. |
| Byproduct Removal | Boron byproducts are generally water-soluble and easier to remove. | Tin byproducts can be challenging to remove completely. |
Performance Comparison: Experimental Data for Analogous Systems
The following table summarizes typical reaction conditions and yields for the Suzuki and Stille coupling of various 2-bromopyridine derivatives, serving as a model for the reactivity of this compound.
| Reaction | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 95[2] |
| Suzuki | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| Suzuki | 2-Bromopyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (3) | K₃PO₄ | Dioxane | 110 | 12-24 | 70-90[3] |
| Stille | 2,6-Dibromopyridine | Phenyltributylstannane | Pd(OAc)₂ (0.1) | IPr·HCl (0.12) | KOBu-t | MeCN/H₂O | RT | 2 | 95 |
| Stille | 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 78[4] |
| Stille | 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 | ~80-90 |
*Yields are estimated based on reported data for similar substrates.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling of a 2-bromopyridine derivative. These should be considered as a starting point and may require optimization for the specific substrate and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of 2-bromopyridines with arylboronic acids.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a ligand; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-(piperidin-1-yl)pyridine product.
General Protocol for Stille Coupling
This protocol is based on typical conditions for Stille couplings with bromopyridines.[4][7]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃; 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand; 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous and degassed solvent to achieve a concentration of approximately 0.1 M.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-(piperidin-1-yl)pyridine.
Reaction Mechanisms and Workflows
The catalytic cycles for both the Suzuki-Miyaura and Stille reactions are well-established, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: General experimental workflow for cross-coupling reactions.
Concluding Remarks
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of 2-bromopyridines and, by extension, this compound. The choice between the two reactions often depends on the specific requirements of the synthesis.
The Suzuki-Miyaura coupling is generally the preferred method for initial investigations due to the low toxicity of the boron reagents and byproducts, as well as the wide commercial availability of boronic acids. This facilitates rapid library synthesis and simplifies purification.
The Stille coupling , on the other hand, offers the distinct advantage of proceeding under neutral conditions, which can be beneficial for substrates that are sensitive to the basic conditions required for the Suzuki reaction. Furthermore, organostannanes exhibit excellent functional group tolerance. However, the high toxicity of organotin compounds and the challenges associated with the complete removal of tin byproducts are significant drawbacks that must be carefully managed.
Ultimately, the optimal choice of reaction will be determined by factors such as the nature of the coupling partners, the presence of sensitive functional groups, scalability, and safety considerations. For any new synthetic target, empirical optimization of the reaction conditions, including the catalyst, ligand, base (for Suzuki), solvent, and temperature, will be crucial for achieving high yields and purity.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-6-(piperidin-1-yl)pyridine: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Given the general hazardous nature of pyridine derivatives, all waste containing 2-Bromo-6-(piperidin-1-yl)pyridine should be treated as hazardous.[1] Pyridine and its derivatives are recognized for their potential flammability, toxicity, and irritant properties.[1] Therefore, before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). In the event of a spill, the area should be evacuated. For minor spills, the material can be absorbed with a non-combustible, inert absorbent like vermiculite or sand. For major spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.
Step-by-Step Disposal Procedures
The disposal of this compound waste must be carried out in strict adherence to local, state, and federal regulations.[1]
-
Waste Identification and Segregation : All materials that have come into contact with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[1] It is critical to avoid mixing this waste with other incompatible waste streams. Specifically, it should be kept separate from strong oxidizing agents and acids.[1]
-
Containerization : All this compound waste should be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
Labeling : The waste container must be explicitly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).
-
Storage : The sealed and labeled waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area.
-
Professional Disposal : The ultimate disposal of the hazardous waste must be conducted by a licensed professional waste disposal service. The most common and recommended method for the disposal of pyridine-containing waste is rotary kiln incineration at temperatures ranging from 820°C to 1,600°C.[2] Other potential methods include liquid injection incineration or fluidized bed incineration.[2]
Data Summary for Safe Handling
The following table summarizes key safety and handling information derived from related pyridine compounds.
| Parameter | Information | Source(s) |
| Common Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Butyl rubber), chemical splash goggles or safety glasses with side-shields, standard laboratory coat. | [1][5] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling. | [1][5][6] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep container tightly closed. | [1] |
| In case of skin contact | Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. | [5][6] |
| In case of eye contact | Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. | [5][6] |
| In case of ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [3][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
